Fonadelpar
Description
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
Properties
IUPAC Name |
2-[[5-methyl-3-[2-[4-propan-2-yl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]ethyl]-1,2-benzoxazol-6-yl]oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N2O4S/c1-13(2)23-21(35-24(29-23)15-4-6-16(7-5-15)25(26,27)28)9-8-18-17-10-14(3)19(33-12-22(31)32)11-20(17)34-30-18/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKYLBGQYALEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OCC(=O)O)ON=C2CCC3=C(N=C(S3)C4=CC=C(C=C4)C(F)(F)F)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515138-06-4 | |
| Record name | Fonadelpar [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515138064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fonadelpar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16169 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FONADELPAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK5ZAD810Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fonadelpar: An In-depth Technical Guide to its Mechanism of Action in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fonadelpar (K-877, Pemafibrate) is a novel, potent, and selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα) designed to address atherogenic dyslipidemia. This technical guide provides a comprehensive overview of this compound's core mechanism of action in lipid metabolism, consolidating data from preclinical and clinical studies. It details the molecular interactions, downstream signaling pathways, and quantitative effects on lipid and lipoprotein profiles, offering a valuable resource for researchers and drug development professionals in the field of cardiovascular and metabolic diseases.
Introduction: The Advent of a Selective PPARα Modulator
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a key transcriptional regulator of genes involved in lipid and lipoprotein metabolism.[1][2] For decades, fibrates, as PPARα agonists, have been utilized to manage hypertriglyceridemia. However, their clinical use has been hampered by relatively low potency, limited selectivity, and off-target effects, leading to concerns about safety and variable efficacy in large-scale cardiovascular outcome trials.[1][2]
This compound was developed based on the SPPARMα concept, aiming to create a compound with a superior benefit-risk profile.[2] It exhibits a significantly higher affinity and selectivity for PPARα compared to conventional fibrates. This enhanced selectivity is attributed to its unique Y-shaped structure, which allows for a more stable and specific interaction with the PPARα ligand-binding domain, leading to a distinct conformational change and recruitment of coactivator proteins.
Core Mechanism of Action: Transcriptional Regulation of Lipid Metabolism
This compound exerts its effects on lipid metabolism primarily through the activation of PPARα in the liver and other metabolically active tissues. The core mechanism can be dissected into the following key stages:
PPARα Activation and Heterodimerization
As a ligand, this compound binds to the ligand-binding domain of PPARα. This binding event induces a conformational change in the receptor, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins, such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). The activated this compound-PPARα complex then forms a heterodimer with the retinoid X receptor (RXR).
PPRE Binding and Target Gene Transcription
The PPARα/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of a suite of genes that orchestrate a coordinated metabolic response to lower triglycerides, increase high-density lipoprotein cholesterol (HDL-C), and modulate the composition of other lipoproteins.
The signaling pathway from PPARα activation to the modulation of lipid metabolism is visualized in the diagram below.
Key Downstream Effects on Lipid Metabolism
The transcriptional changes induced by this compound lead to a multi-pronged improvement in the lipid profile.
Triglyceride Metabolism
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Increased Lipoprotein Lipase (LPL) Activity: this compound upregulates the expression of the LPL gene. LPL is the primary enzyme responsible for hydrolyzing triglycerides in chylomicrons and very-low-density lipoproteins (VLDL), facilitating the clearance of these triglyceride-rich lipoproteins from the circulation.
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Decreased Apolipoprotein C-III (ApoC-III) Production: this compound significantly suppresses the hepatic expression of the APOC3 gene. ApoC-III is a potent inhibitor of LPL activity and also impairs the hepatic uptake of remnant lipoproteins. By reducing ApoC-III levels, this compound effectively removes a key brake on triglyceride catabolism.
Fatty Acid Metabolism
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Enhanced Fatty Acid Oxidation: this compound stimulates the expression of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1). This increases the uptake and catabolism of fatty acids in the liver, reducing their availability for VLDL synthesis.
HDL and Apolipoprotein Metabolism
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Increased HDL-C: this compound increases the production of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the primary structural proteins of HDL particles. This leads to an increase in HDL-C levels.
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Modulation of Other Apolipoproteins: Clinical studies have shown that this compound reduces levels of ApoB, a key structural component of atherogenic lipoproteins like VLDL and low-density lipoprotein (LDL).
Quantitative Effects on Lipid Parameters: Clinical Trial Data
Multiple clinical trials have demonstrated this compound's robust effects on the lipid profile in patients with dyslipidemia. The following tables summarize the quantitative data from key Phase 2 and Phase 3 studies.
Table 1: Percent Change in Lipid and Lipoprotein Parameters with this compound Monotherapy
| Parameter | This compound (0.2 mg/day) | This compound (0.4 mg/day) | Fenofibrate (100-200 mg/day) | Placebo | Reference |
| Triglycerides | -42.3% to -53.4% | -45.9% to -52.0% | -29.7% to -39.7% | -6.9% | |
| HDL-C | +15% to +19% | +17% to +21% | +10% to +18% | +1% to +3% | |
| LDL-C | Variable (-3% to +12%) | Variable (-1% to +15%) | Variable (-6% to +4%) | +2% to +5% | |
| Non-HDL-C | -15% to -25% | -18% to -28% | -12% to -20% | -1% to -3% | |
| Remnant Cholesterol | ~ -25.6% | ~ -25.6% | N/A | N/A | |
| ApoB | ~ -4.8% | ~ -4.8% | N/A | N/A | |
| ApoC-III | ~ -27.6% | ~ -27.6% | N/A | N/A | |
| ApoA-I | Significant Increase | Significant Increase | N/A | No Significant Change | |
| ApoA-II | Significant Increase | Significant Increase | N/A | No Significant Change |
N/A: Data not consistently reported across the cited studies.
Table 2: Absolute Changes in Lipid Parameters with this compound in Patients with Type 2 Diabetes and Hypertriglyceridemia (PROVIDE Study, 52 Weeks)
| Parameter (mg/dL) | Placebo/Pemafibrate 0.2 mg/d Group | Pemafibrate 0.2 mg/d Group | Pemafibrate 0.4 mg/d Group | Reference |
| Triglycerides (Baseline) | 275.4 ± 111.6 | 275.4 ± 104.5 | 278.1 ± 113.4 | |
| Triglycerides (Change at 52 weeks) | -132.8 (from baseline after switch) | -116.3 | -129.0 | |
| HDL-C (Baseline) | 40.9 ± 9.8 | 40.9 ± 9.8 | 40.4 ± 9.3 | |
| HDL-C (Change at 52 weeks) | +6.2 (from baseline after switch) | +6.1 | +7.3 | |
| Non-HDL-C (Baseline) | 165.2 ± 38.1 | 165.2 ± 38.1 | 169.1 ± 40.8 | |
| Non-HDL-C (Change at 52 weeks) | -37.9 (from baseline after switch) | -33.8 | -40.2 |
Data are presented as mean ± SD or mean change from baseline.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of this compound and other PPARα agonists.
In Vitro PPARα Transactivation Assay
This assay is crucial for determining the potency and selectivity of a compound as a PPARα agonist.
Detailed Methodology:
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Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in appropriate media.
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Transfection: Cells are co-transfected with two plasmids:
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An expression vector containing the full-length human PPARα gene.
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A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.
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Treatment: Transfected cells are treated with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., fenofibric acid).
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Incubation: Cells are incubated for 24-48 hours to allow for ligand binding, PPARα activation, and luciferase expression.
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Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferin substrate.
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Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control reporter) and expressed as fold activation over the vehicle control. This allows for the determination of EC50 values.
Lipoprotein Subfraction Analysis by Gel Permeation HPLC
This method is used to determine the concentration and size of different lipoprotein particles.
Detailed Methodology:
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Sample Preparation: Serum or plasma samples are collected from subjects.
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Chromatography: A small volume of the sample (e.g., 4-10 µL) is injected into a gel permeation high-performance liquid chromatography (GP-HPLC) system. The lipoproteins are separated based on their particle size as they pass through the column, with larger particles eluting first.
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Detection: The eluent is passed through an online dual-enzymatic detection system that simultaneously measures cholesterol and triglyceride content in the separated lipoprotein fractions.
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Data Analysis: The chromatograms are analyzed using specialized software that fits Gaussian curves to the peaks to quantify the cholesterol and triglyceride concentrations in 20 or more different lipoprotein subfractions, including chylomicrons, VLDL, LDL, and HDL, and their respective sub-classes (e.g., large, medium, small).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to measure the changes in mRNA levels of PPARα target genes in response to this compound treatment.
Detailed Methodology:
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Cell/Tissue Treatment: Hepatocytes (e.g., primary human hepatocytes or HepG2 cells) or liver tissue from animal models are treated with this compound or a vehicle control.
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RNA Extraction: Total RNA is isolated from the cells or tissue using a suitable RNA extraction kit. The quality and quantity of the RNA are assessed.
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cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) primers).
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qPCR: The cDNA is used as a template for a real-time PCR reaction with gene-specific primers for the target genes (e.g., LPL, APOC3, CPT1, ACOX1) and one or more stable housekeeping genes (e.g., GAPDH, ACTB) for normalization. The amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
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Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression of the target gene is normalized to the housekeeping gene and then compared to the vehicle-treated control.
Conclusion
This compound represents a significant advancement in the field of lipid-modifying therapies. Its high potency and selectivity for PPARα translate into a robust and multifaceted mechanism of action that effectively targets the key drivers of atherogenic dyslipidemia. By upregulating genes involved in triglyceride catabolism and fatty acid oxidation while simultaneously downregulating the expression of key inhibitors like ApoC-III, this compound leads to substantial reductions in triglycerides and remnant cholesterol, along with an increase in HDL-C. This in-depth technical guide provides a foundational understanding of this compound's molecular pharmacology, offering valuable insights for ongoing research and the development of future therapies for metabolic disorders.
References
Fonadelpar: A Selective PPARδ Agonist for Metabolic and Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fonadelpar (also known as SJP-0035) is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist currently under investigation for its therapeutic potential in a range of metabolic and inflammatory conditions, including dyslipidemia, metabolic syndrome, and certain inflammatory diseases.[1] As a selective agonist, this compound activates PPARδ, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism, energy homeostasis, and inflammatory responses.[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, the underlying PPARδ signaling pathway, and methodologies for its preclinical evaluation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of PPARδ agonists and their therapeutic applications.
Introduction to this compound and PPARδ
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors. The PPAR family consists of three isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ). While all three PPARs are involved in lipid and glucose metabolism, they exhibit distinct tissue distribution and physiological roles.
This compound is a small molecule designed to selectively activate the PPARδ isotype.[1] This selectivity is crucial for minimizing off-target effects that may be associated with the activation of PPARα and PPARγ. PPARδ is ubiquitously expressed but has particularly high levels in the liver, skeletal muscle, and adipose tissue, making it a key regulator of systemic energy metabolism.[2][3] Activation of PPARδ by an agonist like this compound initiates a cascade of molecular events that ultimately leads to the transcription of genes involved in fatty acid oxidation, improved lipid profiles (such as decreased triglycerides and increased high-density lipoprotein cholesterol), and the suppression of inflammatory pathways.
Chemical Structure of this compound:
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IUPAC Name: 2-({3-[2-(2-isopropyl-4-(4-(trifluoromethyl)phenyl)thiazol-5-yl)ethyl]-5-methyl-1,2-benzoxazol-6-yl}oxy)acetic acid
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Molecular Formula: C₂₅H₂₃F₃N₂O₄S
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Synonyms: SJP-0035, NPS-005
Quantitative Data
A critical aspect of characterizing a selective agonist like this compound is to quantify its binding affinity, potency, and selectivity. Due to the proprietary nature of early-stage drug development, specific quantitative data for this compound's binding affinity (Ki) and half-maximal effective concentration (EC50) for PPARδ, as well as its selectivity against PPARα and PPARγ, are not publicly available at this time. However, the following tables illustrate how such data are typically presented for a selective PPARδ agonist.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | PPARδ | PPARα | PPARγ |
| Binding Affinity (Ki, nM) | Data not available | Data not available | Data not available |
| Transactivation (EC50, nM) | Data not available | Data not available | Data not available |
| Selectivity (Fold vs. PPARδ) | - | Data not available | Data not available |
Data would be obtained from in vitro binding and cellular transactivation assays.
Table 2: Preclinical In Vivo Efficacy of this compound in a Dyslipidemia Model
| Animal Model | Treatment Group | Dose | Change in Triglycerides | Change in HDL-C | Change in LDL-C |
| ApoE-/- Mouse | Vehicle Control | - | Baseline | Baseline | Baseline |
| This compound | e.g., 10 mg/kg/day | Data not available | Data not available | Data not available | |
| LDLR-/- Mouse | Vehicle Control | - | Baseline | Baseline | Baseline |
| This compound | e.g., 10 mg/kg/day | Data not available | Data not available | Data not available |
Data would be generated from in vivo studies in established mouse models of dyslipidemia and atherosclerosis.
Signaling Pathway of this compound
This compound exerts its effects by activating the PPARδ signaling pathway. The following diagram illustrates the key steps in this pathway.
Caption: this compound-mediated PPARδ signaling pathway.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize selective PPARδ agonists like this compound.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of this compound for the human PPARδ ligand-binding domain (LBD).
Methodology:
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Reagents:
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Recombinant human PPARδ-LBD.
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Radiolabeled PPARδ agonist (e.g., [³H]GW501516) as the tracer.
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Scintillation proximity assay (SPA) beads coated with a capture antibody for the tagged PPARδ-LBD.
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Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).
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Varying concentrations of this compound.
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Procedure:
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In a microplate, combine the PPARδ-LBD, radiolabeled tracer, and SPA beads in the assay buffer.
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Add varying concentrations of this compound to the wells.
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Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow binding to reach equilibrium.
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Measure the radioactivity in each well using a scintillation counter.
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Data Analysis:
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The amount of bound radioligand will decrease as the concentration of this compound increases.
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The IC50 (the concentration of this compound that displaces 50% of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
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The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
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Objective: To measure the functional potency (EC50) of this compound in activating PPARδ-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection:
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Use a suitable mammalian cell line (e.g., HEK293T or CV-1) that has low endogenous PPAR activity.
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Co-transfect the cells with two plasmids:
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An expression vector for a fusion protein containing the GAL4 DNA-binding domain and the human PPARδ-LBD.
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A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
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A co-transfected plasmid expressing Renilla luciferase can be used for normalization of transfection efficiency.
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Compound Treatment:
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After transfection, plate the cells in a multi-well plate.
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Treat the cells with varying concentrations of this compound or a vehicle control.
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Incubate the cells for a specified period (e.g., 18-24 hours).
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Luciferase Assay:
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Lyse the cells and measure the firefly luciferase activity using a luminometer and a commercially available luciferase assay kit.
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If a normalization plasmid was used, measure Renilla luciferase activity as well.
-
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Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
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Plot the normalized luciferase activity against the concentration of this compound.
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Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
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References
Fonadelpar: A Deep Dive into its Downstream Signaling Pathways
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Fonadelpar is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that has garnered significant interest for its potential therapeutic applications in metabolic and inflammatory diseases.[1] Its mechanism of action centers on the activation of PPARδ, a nuclear receptor that governs the expression of a suite of genes involved in crucial metabolic processes.[1] This technical guide provides an in-depth exploration of the core downstream signaling pathways of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource. The guide details the molecular cascade initiated by this compound, presents quantitative data on the modulation of key target genes, outlines detailed experimental protocols for investigating these pathways, and provides visual representations of the signaling networks.
Introduction to this compound and PPARδ
This compound is a small molecule drug that acts as a selective agonist for Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] PPARs are a group of nuclear hormone receptors that function as ligand-activated transcription factors.[2][3] There are three main isoforms: PPARα, PPARγ, and PPARδ, each with distinct tissue distribution and physiological roles. PPARδ is ubiquitously expressed but has particularly high levels in the liver, skeletal muscle, and adipose tissue, where it plays a critical role in regulating fatty acid metabolism, glucose homeostasis, and inflammation.
Upon activation by a ligand such as this compound, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This targeted gene regulation is the foundation of this compound's therapeutic effects, which include improving lipid profiles, enhancing fatty acid oxidation, and reducing inflammation.
Core Downstream Signaling Pathways of this compound
The activation of PPARδ by this compound initiates a cascade of transcriptional events that primarily impact lipid metabolism and energy homeostasis. The core signaling pathway and its key downstream effects are detailed below.
The Central PPARδ/RXR Signaling Axis
The canonical signaling pathway activated by this compound is illustrated in the following diagram.
Regulation of Cholesterol Efflux and Lipid Metabolism
A key downstream effect of this compound is the upregulation of genes involved in reverse cholesterol transport, most notably the ATP-binding cassette transporter A1 (ABCA1). Increased ABCA1 expression facilitates the efflux of cholesterol from peripheral cells, such as macrophages, to high-density lipoprotein (HDL) particles, a process that is crucial for preventing the buildup of cholesterol in artery walls.
Enhancement of Fatty Acid Oxidation
This compound also plays a pivotal role in enhancing the catabolism of fatty acids. It achieves this by upregulating the expression of key enzymes involved in fatty acid transport and oxidation. A critical target is Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Additionally, this compound upregulates Pyruvate Dehydrogenase Kinase 4 (PDK4), which inhibits the pyruvate dehydrogenase complex, thereby conserving glucose and promoting a metabolic shift towards fatty acid utilization.
Quantitative Data on Target Gene Modulation
The activation of PPARδ by this compound and its analogs, such as GW501516, leads to quantifiable changes in the expression of downstream target genes. The following tables summarize key findings from in vitro and in vivo studies.
Table 1: Effect of PPARδ Agonists on ABCA1 Expression and Cholesterol Efflux
| Cell Type/Model | Agonist | Concentration/Dose | Fold Change in ABCA1 mRNA | Increase in Cholesterol Efflux | Reference |
| Human Skin Fibroblasts (1BR3N) | GW501516 | Not Specified | 3.4-fold | 2-fold (apoA1-specific) | |
| Human Intestinal Cells (FHS74) | GW501516 | Not Specified | 2.1-fold | Not Reported | |
| Human Monocyte-derived Macrophages | GW501516 | Not Specified | Not Reported | 2-fold (to apoAI) | |
| FVB Mice | GW610742 | Not Specified | Not Reported | ~100% (Transintestinal) |
Table 2: Effect of PPARδ Agonists on CPT1 and PDK4 Expression
| Cell Type/Model | Agonist | Concentration/Dose | Fold Change in CPT1 mRNA | Fold Change in PDK4 mRNA | Reference |
| C2C12 Myotubes | GW501516 | 100 nM | Increased | Increased | |
| Human Skeletal Muscle Cells | PPARδ Agonist | Not Specified | Not Reported | Upregulated | |
| Kunming Mice (Skeletal Muscle) | GW501516 | Not Specified | Not Reported | Significantly Increased | |
| Wistar Rats (Skeletal Muscle) | GW610742X | 5 and 100 mg/kg | Not Reported | Upregulated |
Experimental Protocols
To facilitate further research into the downstream signaling pathways of this compound, this section provides detailed methodologies for key experiments.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for PPARδ
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor like PPARδ.
References
- 1. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Fonadelpar: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available public information regarding the anti-inflammatory properties of Fonadelpar (also known as MBX-8025). As of this writing, detailed quantitative data from dedicated anti-inflammatory studies and specific experimental protocols for this compound are limited in the public domain. Therefore, this guide provides a comprehensive overview based on its mechanism of action as a selective Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist, supplemented with illustrative data and generalized experimental models relevant to this class of compounds.
Introduction to this compound and its Primary Mechanism of Action
This compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a critical role in the regulation of metabolic and inflammatory pathways.[1] PPARδ activation leads to the modulation of gene expression involved in fatty acid oxidation, lipid metabolism, and the inflammatory response.[1] While initially investigated for metabolic conditions such as dyslipidemia, the role of PPARδ in mitigating inflammation has positioned this compound as a compound of interest for inflammatory diseases.[1]
The anti-inflammatory effects of PPARδ agonists are primarily attributed to their ability to interfere with pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway. By activating PPARδ, this compound is hypothesized to suppress the expression of various pro-inflammatory cytokines and adhesion molecules, thereby reducing the inflammatory response.
Core Anti-inflammatory Signaling Pathway of PPARδ Agonists
The primary anti-inflammatory mechanism of PPARδ agonists like this compound involves the transrepression of the NF-κB signaling pathway. In an inflammatory state, the activation of receptors such as the Toll-like receptors (TLRs) by stimuli like lipopolysaccharide (LPS) triggers a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus, where it binds to κB sites on the DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.
PPARδ activation interferes with this process. Upon binding to this compound, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex can then interfere with the function of NF-κB through several proposed mechanisms, including competition for transcriptional co-activators and direct interaction with NF-κB components, ultimately leading to a reduction in the transcription of pro-inflammatory genes.
References
Fonadelpar (Pemafibrate): A Deep Dive into its Therapeutic Potential for Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of interconnected physiological, biochemical, clinical, and metabolic factors that directly increases the risk of cardiovascular disease and type 2 diabetes mellitus. The core features include insulin resistance, visceral obesity, atherogenic dyslipidemia, and hypertension. Fonadelpar (also known as pemafibrate or K-877) has emerged as a promising therapeutic agent in the management of metabolic syndrome, primarily through its potent and selective modulation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This technical guide provides a comprehensive overview of this compound's mechanism of action, a summary of key preclinical and clinical findings, detailed experimental protocols, and a visualization of its signaling pathways.
Mechanism of Action: A Selective PPARα Modulator (SPPARMα)
This compound is a first-in-class selective PPARα modulator (SPPARMα) that exhibits high potency and selectivity for its target receptor.[1] PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[2]
Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR).[2] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[2] This binding event modulates the transcription of a suite of genes involved in various metabolic processes:
-
Lipid Metabolism: this compound enhances fatty acid oxidation in the liver and muscle by upregulating genes involved in fatty acid uptake, transport, and β-oxidation.[3] It also stimulates the expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in circulating lipoproteins, and downregulates apolipoprotein C-III (ApoC-III), an inhibitor of LPL. This dual action leads to a significant reduction in plasma triglyceride levels. Furthermore, this compound increases the production of high-density lipoprotein (HDL) cholesterol.
-
Glucose Metabolism: By promoting fatty acid utilization, this compound can indirectly improve insulin sensitivity.
-
Inflammation: PPARα activation has anti-inflammatory effects, which are mediated through the trans-repression of pro-inflammatory signaling pathways such as NF-κB.
The selectivity of this compound for PPARα minimizes the off-target effects associated with less selective fibrates, potentially leading to a better safety profile.
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative data from clinical trials investigating the efficacy of this compound in patients with dyslipidemia, a central component of metabolic syndrome.
Table 1: Effects of this compound on Lipid Parameters (Phase 3, 24-week study)
| Parameter | This compound (0.2 mg/day) | This compound (0.4 mg/day) | Fenofibrate (106.6 mg/day) |
| Triglycerides (%) | -46.2 | -45.9 | -39.7 |
| HDL-C (%) | Data not specified in the provided text | Data not specified in the provided text | Data not specified in the provided text |
| Non-HDL-C (%) | Data not specified in the provided text | Data not specified in the provided text | Data not specified in the provided text |
| LDL-C (%) | Data not specified in the provided text | Data not specified in the provided text | Data not specified in the provided text |
Table 2: Effects of this compound on Inflammatory and Hepatic Markers
| Parameter | Baseline (Mean) | After 3 Months of Pemafibrate (Mean) | p-value |
| Triglycerides (mg/dL) | 285 | 175 | <0.001 |
| HDL-C (mg/dL) | 48 | 53 | <0.001 |
| Interleukin-6 (IL-6) | Baseline not specified | Significant reduction observed | 0.044 |
| Alanine Aminotransferase (ALT) | Baseline not specified | Significant improvement observed | <0.001 |
| γ-glutamyl transpeptidase (γ-GTP) | Baseline not specified | Significant decrease observed | 0.002 |
Experimental Protocols
Phase 3 Clinical Trial Protocol (Ishibashi et al., 2018)
-
Study Design: A multicenter, 24-week, randomized, double-blind, active-controlled clinical study.
-
Patient Population: 225 patients with high triglyceride levels (≥150 mg/dL and <500 mg/dL) and low HDL-C levels (<50 mg/dL in men or <55 mg/dL in women).
-
Intervention: Patients were randomized to receive either pemafibrate (0.2 mg/day or 0.4 mg/day) or fenofibrate (106.6 mg/day).
-
Primary Efficacy Endpoints: The primary endpoint was the percent change in triglyceride levels from baseline.
-
Laboratory Methods: Fasting blood samples were collected at baseline and at specified intervals throughout the 24-week treatment period. Lipid profiles, including total cholesterol, triglycerides, HDL-C, and LDL-C, were determined using standard enzymatic assays.
-
Statistical Analysis: The efficacy of pemafibrate was compared to that of fenofibrate using appropriate statistical tests to determine the significance of the observed differences in lipid parameters.
Preclinical Animal Study Protocol (Pemafibrate in a Rat Model of Steatotic Liver Disease)
-
Animal Model: A High Fat High Fructose (HFHFr) diet-induced rat model of steatotic liver disease (SLD) was used. This model develops steatosis without the confounding factors of obesity, inflammation, or type 2 diabetes.
-
Drug Administration: Pemafibrate was administered to the rats. The specific dosage and duration of treatment were not detailed in the provided search results.
-
Experimental Procedures:
-
Biochemical Analysis: Blood and liver samples were collected for the analysis of various biochemical parameters.
-
Histological Analysis: Liver tissues were examined for the presence and severity of steatosis.
-
Transcriptomic Analysis: Gene expression analysis was performed to understand the molecular effects of pemafibrate on liver metabolism.
-
Metabolomic and Microbiome Analysis: Fecal samples were analyzed to assess changes in bile acid composition and gut microbiota.
-
-
Outcome Measures: The primary outcome was the reversion of liver steatosis. Other outcomes included changes in zoometric, biochemical, histological, transcriptomic, fecal metabolomic, and microbiome data.
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action via PPARα activation.
References
- 1. Pemafibrate (K-877), a novel selective peroxisome proliferator-activated receptor alpha modulator for management of atherogenic dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pemafibrate? [synapse.patsnap.com]
- 3. Pemafibrate, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Fonadelpar for Dyslipidemia: A Technical Overview of a Novel PPARδ Agonist
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, detailed quantitative data and specific experimental protocols from late-phase clinical trials of fonadelpar for the treatment of dyslipidemia are not widely available in the public domain. This guide, therefore, provides a comprehensive overview of its proposed mechanism of action based on its drug class and available preclinical and early clinical information. The content herein is intended for informational and research purposes only and does not constitute medical advice.
Executive Summary
This compound is an investigational selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that has been explored for its potential therapeutic effects in metabolic conditions, including dyslipidemia.[1] As a PPARδ agonist, this compound targets a key nuclear receptor involved in the regulation of lipid metabolism and energy homeostasis.[1][2] The activation of PPARδ is anticipated to lead to beneficial changes in lipid profiles, specifically a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol, making it a person of interest in the management of dyslipidemic conditions.[1] This document outlines the theoretical framework for this compound's action, its potential clinical implications, and the general experimental approaches used to evaluate compounds of this class.
Mechanism of Action: PPARδ Agonism in Lipid Metabolism
This compound exerts its effects by selectively binding to and activating the PPARδ receptor, a transcription factor that plays a crucial role in metabolic regulation.[1]
Signaling Pathway of this compound (as a PPARδ Agonist):
References
Fonadelpar's Impact on Energy Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fonadelpar (formerly MBX-8025) is a potent and highly selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] As a key regulator of lipid metabolism and energy homeostasis, PPARδ has emerged as a promising therapeutic target for managing metabolic diseases.[2] this compound's activation of PPARδ leads to a cascade of beneficial metabolic effects, including the enhancement of fatty acid oxidation, improvement of lipid profiles, and reduction of systemic inflammation.[2] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on key metabolic parameters as demonstrated in clinical studies, detailed experimental protocols for relevant assays, and visualizations of the signaling pathways and experimental workflows involved in its evaluation.
Mechanism of Action
This compound exerts its effects by binding to and activating PPARδ, a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in energy metabolism.[2] Upon activation by a ligand such as this compound, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes that govern fatty acid uptake, transport, and catabolism, leading to a reduction in circulating lipids and an overall improvement in energy balance.
Caption: A typical workflow for evaluating the metabolic effects of this compound in a preclinical mouse model.
Conclusion
This compound, as a selective PPARδ agonist, demonstrates significant potential in the management of dyslipidemia and other components of the metabolic syndrome. Its mechanism of action, centered on the transcriptional regulation of genes involved in fatty acid metabolism, translates to robust improvements in lipid profiles and inflammatory markers. The quantitative data from clinical trials underscore its efficacy in a clinically relevant population. The provided experimental protocols offer a framework for further preclinical and clinical investigation into the multifaceted effects of this compound on energy homeostasis. Continued research is warranted to fully elucidate its long-term benefits and its potential role in reducing cardiovascular risk in patients with metabolic disorders.
References
Methodological & Application
Application Notes and Protocols for In Vitro Metabolic Studies of Fonadelpar
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fonadelpar is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1][2][3] PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing a crucial role in the regulation of cellular differentiation, development, and metabolism.[4] Specifically, PPARδ is involved in the control of genes related to lipid metabolism, inflammation, and energy homeostasis.[3] Activation of PPARδ by an agonist like this compound is expected to increase fatty acid oxidation, improve lipid profiles by decreasing triglycerides and increasing high-density lipoprotein (HDL) cholesterol, and reduce inflammatory responses. These characteristics make this compound a promising therapeutic candidate for metabolic disorders such as dyslipidemia and metabolic syndrome.
These application notes provide detailed protocols for in vitro studies designed to elucidate the metabolic effects of this compound. The described assays will enable researchers to investigate its mechanism of action on a cellular level, focusing on key metabolic pathways in relevant cell types.
Signaling Pathway of this compound
This compound, as a PPARδ agonist, diffuses through the cell membrane and binds to the PPARδ protein in the cytoplasm. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The this compound-PPARδ/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in metabolic processes such as fatty acid uptake, β-oxidation, and glucose metabolism.
Caption: this compound signaling pathway.
Experimental Workflow for In Vitro Metabolic Studies
A systematic workflow is essential for characterizing the metabolic effects of this compound in vitro. The following diagram outlines a logical progression from initial cell culture to functional metabolic assays and molecular analysis.
Caption: In vitro experimental workflow.
Application Notes
Cell Line Selection
The choice of cell line is critical for studying the specific metabolic effects of this compound.
-
HepG2 (Human Hepatoma Cells): Suitable for studying effects on hepatic lipid and glucose metabolism. These cells are a well-established model for liver-related metabolic research.
-
C2C12 (Mouse Myoblast Cells): An excellent model for skeletal muscle metabolism. These cells can be differentiated into myotubes to study glucose uptake and fatty acid oxidation in a muscle-like context.
-
3T3-L1 (Mouse Adipocyte Cells): A standard model for studying adipogenesis and adipocyte metabolism, including lipolysis and lipid accumulation.
This compound Preparation
For in vitro experiments, this compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be diluted in cell culture medium to the desired final concentrations for treating cells. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in all experiments to account for any effects of the solvent.
Detailed Protocols
Protocol 1: Gene Expression Analysis of PPARδ Target Genes by qPCR
This protocol describes how to measure changes in the expression of PPARδ target genes in HepG2 cells following this compound treatment.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CPT1, PDK4) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: Prepare serial dilutions of this compound in cell culture medium (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control. Replace the medium in the wells with the this compound-containing medium or vehicle control medium.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Protocol 2: Glucose Uptake Assay
This protocol details the measurement of glucose uptake in differentiated C2C12 myotubes.
Materials:
-
Differentiated C2C12 myotubes
-
This compound
-
Fluorescent glucose analog (e.g., 2-NBDG)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin (positive control)
Procedure:
-
Cell Differentiation: Differentiate C2C12 myoblasts into myotubes by switching to a low-serum differentiation medium.
-
This compound Treatment: Treat the differentiated myotubes with various concentrations of this compound for 24 hours.
-
Glucose Starvation: Wash the cells with KRH buffer and incubate in KRH buffer for 2 hours to starve them of glucose.
-
Stimulation: Treat the cells with this compound again in KRH buffer for 30 minutes. Include a positive control with insulin (e.g., 100 nM).
-
2-NBDG Uptake: Add the fluorescent glucose analog 2-NBDG to each well and incubate for 30 minutes.
-
Measurement: Wash the cells to remove excess 2-NBDG and measure the fluorescence intensity using a fluorescence plate reader.
Protocol 3: Fatty Acid Oxidation (FAO) Assay
This protocol measures the rate of fatty acid oxidation in HepG2 cells using a radiolabeled fatty acid.
Materials:
-
HepG2 cells
-
This compound
-
[¹⁴C]-Palmitate
-
Scintillation fluid and counter
Procedure:
-
Cell Treatment: Treat HepG2 cells with this compound for 24 hours.
-
Assay Initiation: Replace the medium with a medium containing [¹⁴C]-Palmitate complexed to BSA.
-
CO₂ Trapping: Incubate the cells in a sealed plate with a filter paper soaked in a CO₂ trapping solution (e.g., NaOH). The [¹⁴C]-CO₂ produced from the oxidation of [¹⁴C]-Palmitate will be trapped in the filter paper.
-
Measurement: After incubation (e.g., 2 hours), transfer the filter paper to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Normalization: Normalize the counts per minute (CPM) to the total protein content in each well.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the described experiments.
Table 1: Relative mRNA Expression of PPARδ Target Genes in HepG2 Cells
| Treatment | CPT1 (Fold Change) | PDK4 (Fold Change) |
| Vehicle (DMSO) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (0.1 µM) | 1.8 ± 0.3 | 2.5 ± 0.4 |
| This compound (1 µM) | 3.5 ± 0.5 | 5.2 ± 0.6 |
| This compound (10 µM) | 6.2 ± 0.8 | 9.8 ± 1.1 |
Table 2: Glucose Uptake in C2C12 Myotubes
| Treatment | Glucose Uptake (RFU) |
| Vehicle (DMSO) | 1000 ± 50 |
| This compound (1 µM) | 1450 ± 80 |
| Insulin (100 nM) | 1800 ± 100 |
Table 3: Fatty Acid Oxidation Rate in HepG2 Cells
| Treatment | FAO Rate (CPM/mg protein) |
| Vehicle (DMSO) | 500 ± 40 |
| This compound (1 µM) | 950 ± 75 |
| This compound (10 µM) | 1500 ± 120 |
Logical Relationship of In Vitro Assays
The following diagram illustrates how the different in vitro assays collectively contribute to a comprehensive understanding of this compound's metabolic effects.
References
Application Notes and Protocols for Fonadelpar Cell-Based Assay in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fonadelpar is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1][2] PPARδ is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, energy homeostasis, and inflammatory responses.[1] Activation of PPARδ by agonists like this compound has been shown to exert anti-inflammatory effects, making it a promising therapeutic candidate for various inflammatory diseases.[1] The anti-inflammatory mechanism of this compound is primarily attributed to its ability to suppress pro-inflammatory signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway, leading to a reduction in the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3]
This document provides a detailed protocol for a cell-based assay to characterize the anti-inflammatory properties of this compound. The assay utilizes the human monocytic THP-1 cell line, a well-established model for studying macrophage-mediated inflammatory responses. Upon differentiation into macrophage-like cells and stimulation with lipopolysaccharide (LPS), these cells mount a robust inflammatory response, which can be modulated by anti-inflammatory compounds. This protocol describes the methods for cell culture, differentiation, treatment with this compound, and subsequent quantification of key inflammatory markers.
Signaling Pathway of this compound in Inflammation
The anti-inflammatory effects of this compound are mediated through the activation of PPARδ, which in turn antagonizes the pro-inflammatory NF-κB signaling pathway. In an inflammatory state, signaling molecules like LPS activate pathways that lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκBα protein, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. This compound, by activating PPARδ, can interfere with this process. Activated PPARδ can repress NF-κB's transcriptional activity, thereby reducing the production of these inflammatory mediators.
Experimental Protocol
This protocol is designed to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit LPS-induced cytokine production in differentiated THP-1 cells.
Materials and Reagents
-
Cells: Human monocytic THP-1 cell line (ATCC® TIB-202™)
-
Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Reagents for Differentiation and Stimulation: Phorbol 12-myristate 13-acetate (PMA), Lipopolysaccharide (LPS) from E. coli
-
Test Compound: this compound
-
Assay Kits: ELISA kits for human TNF-α and IL-6
-
Other: 96-well cell culture plates, sterile PBS, cell counting solution (e.g., Trypan Blue), incubator (37°C, 5% CO2)
Experimental Workflow
Step-by-Step Method
-
THP-1 Cell Culture:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in an incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain a density between 2 x 10^5 and 8 x 10^5 cells/mL.
-
-
Differentiation of THP-1 Cells:
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells per well.
-
Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 24-48 hours. Differentiated cells will become adherent.
-
After incubation, carefully aspirate the medium and wash the adherent cells gently with sterile PBS.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in fresh cell culture medium.
-
Add the this compound-containing medium to the differentiated THP-1 cells. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
LPS Stimulation:
-
Following the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group that is not stimulated with LPS.
-
Incubate the plate for an additional 6-24 hours.
-
-
Sample Collection and Analysis:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the cell culture supernatant for cytokine analysis.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Presentation
The quantitative data from the ELISA assays should be summarized in a table to facilitate easy comparison between different treatment groups. The results are typically expressed as the mean concentration of the cytokine ± standard deviation (SD).
| Treatment Group | This compound Conc. (µM) | LPS (1 µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Untreated Control | 0 | - | Baseline | Baseline |
| Vehicle Control | 0 (Vehicle) | + | High | High |
| This compound | 0.1 | + | Reduced | Reduced |
| This compound | 1 | + | More Reduced | More Reduced |
| This compound | 10 | + | Significantly Reduced | Significantly Reduced |
Conclusion
This cell-based assay provides a robust and reproducible method for evaluating the anti-inflammatory activity of this compound. By measuring the inhibition of LPS-induced cytokine production in differentiated THP-1 cells, researchers can quantify the potency of this compound and gain insights into its mechanism of action. This protocol can be adapted to assess other PPARδ agonists and to investigate their effects on a broader range of inflammatory mediators and signaling pathways. The multiparametric nature of such assays, combining cytokine measurements with other endpoints like cell viability or gene expression analysis, can provide a comprehensive understanding of a compound's anti-inflammatory profile.
References
Application Notes and Protocols for Studying Fonadelpar's Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fonadelpar is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1][2] PPARδ receptors are nuclear receptors that are key regulators of lipid metabolism, energy balance, and inflammation.[1] Activation of PPARδ by an agonist like this compound is expected to modulate the expression of genes involved in these processes, leading to potential therapeutic benefits in metabolic disorders such as dyslipidemia and metabolic syndrome.[1] Preclinical evaluation of this compound's efficacy requires the use of appropriate animal models that can recapitulate the key aspects of these human conditions.
These application notes provide an overview of relevant animal models, experimental protocols, and expected quantitative outcomes based on studies of selective PPARδ agonists. While specific data on this compound is limited in the public domain, the information presented here, derived from analogous compounds, serves as a comprehensive guide for designing and executing preclinical efficacy studies.
Signaling Pathway of this compound
This compound, as a PPARδ agonist, exerts its effects by activating the PPARδ signaling pathway. This pathway involves the binding of this compound to the PPARδ receptor, which then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid oxidation, cholesterol efflux, and anti-inflammatory processes.
References
- 1. A selective peroxisome proliferator-activated receptor δ agonist promotes reverse cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fonadelpar Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and handling of Fonadelpar solutions for experimental use. This compound is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, a class of molecules under investigation for their therapeutic potential in metabolic and inflammatory diseases.[1] Proper solution preparation and handling are critical for obtaining accurate and reproducible experimental results.
Mechanism of Action: PPARδ Signaling Pathway
This compound exerts its effects by activating the PPARδ, a ligand-activated transcription factor. Upon binding, this compound induces a conformational change in the PPARδ receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in crucial metabolic and inflammatory pathways. Key processes regulated by PPARδ activation include fatty acid oxidation, lipid metabolism, and the modulation of inflammatory responses.[1]
Figure 1. this compound activates the PPARδ signaling pathway.
This compound Solution Preparation
Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. Therefore, a stock solution in an organic solvent is recommended, which can then be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium.
Table 1: this compound Stock and Working Solution Preparation
| Parameter | Stock Solution | Working Solution |
| Solvent | Dimethyl sulfoxide (DMSO) | Cell culture medium, Phosphate-Buffered Saline (PBS), or other aqueous buffers |
| Concentration | 10 mM | 1 nM - 10 µM (application-dependent) |
| Preparation | Dissolve the appropriate mass of this compound in anhydrous DMSO to achieve a 10 mM concentration. Vortex briefly to ensure complete dissolution. | Serially dilute the stock solution in the desired aqueous buffer or medium to the final experimental concentration. |
| Final DMSO % | 100% | Should be kept to a minimum, typically ≤ 0.1%, to avoid solvent-induced cellular effects. |
Experimental Protocol: In Vitro Cell-Based Assay
This protocol outlines a general procedure for treating cultured cells with this compound to assess its biological activity.
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of this compound Working Solution:
-
Thaw the 10 mM this compound stock solution in DMSO at room temperature.
-
Prepare serial dilutions of the stock solution in serum-free culture medium to achieve the final desired concentrations. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Ensure the final DMSO concentration in all treatments, including the vehicle control, is consistent and ideally below 0.1%.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the prepared this compound working solutions (and vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as quantitative PCR (qPCR) to measure target gene expression, western blotting to assess protein levels, or functional assays to determine metabolic changes.
Figure 2. General workflow for in vitro experiments with this compound.
Solution Stability and Storage
While specific stability data for this compound are not publicly available, the following recommendations are based on general practices for similar small molecule compounds.
Table 2: Recommended Storage and Stability Guidelines for this compound Solutions
| Solution Type | Storage Temperature | Recommended Shelf Life | Notes |
| Solid this compound | -20°C | As per manufacturer's specifications | Protect from light and moisture. |
| DMSO Stock Solution (10 mM) | -20°C or -80°C | Up to 6 months (estimated) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Working Solutions | 2-8°C | Prepare fresh for each experiment | Due to the potential for hydrolysis and precipitation in aqueous solutions, long-term storage is not recommended. |
Disclaimer: The stability guidelines provided are estimations based on common laboratory practices for similar compounds. It is highly recommended that researchers perform their own stability studies for long-term or critical experiments.
References
Application Notes and Protocols for the Use of Fonadelpar in Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fonadelpar is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a critical role in the transcriptional regulation of genes involved in lipid metabolism, glucose homeostasis, and inflammation, making it a target of significant interest for therapeutic intervention in metabolic and liver diseases.[1] In hepatocytes, the activation of PPARδ has been shown to increase fatty acid oxidation and improve metabolic profiles.[2] These application notes provide a detailed guide for the use of this compound in primary hepatocyte cultures, a critical in vitro model for studying liver physiology, drug metabolism, and hepatotoxicity.
While specific preclinical data on this compound in primary hepatocyte culture is not extensively published, detailed protocols and quantitative data are available for Seladelpar, a closely related and well-characterized selective PPARδ agonist also developed by CymaBay Therapeutics (now part of Gilead Sciences).[3][4][5] The methodologies and expected outcomes described herein are largely based on the studies conducted with Seladelpar and provide a robust framework for initiating research with this compound.
Mechanism of Action: PPARδ Signaling in Hepatocytes
This compound, as a selective PPARδ agonist, modulates gene expression by binding to and activating the PPARδ nuclear receptor. Upon ligand binding, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby regulating their transcription.
One of the key pathways affected by PPARδ activation in hepatocytes involves the regulation of bile acid synthesis. Activation of PPARδ by agonists like Seladelpar has been shown to upregulate the expression of Fibroblast Growth Factor 21 (FGF21). Secreted FGF21 then acts in an autocrine or paracrine manner to activate the c-Jun N-terminal kinase (JNK) signaling pathway. This cascade ultimately leads to the repression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.
PPARδ Signaling Pathway
References
- 1. Hepatocyte-specific PPARA expression exclusively promotes agonist-induced cell proliferation without influence from nonparenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CymaBay Initiates AFFIRM, a Phase 3b/4 Study Evaluating the Effect of Seladelpar on Clinical Outcomes in Patients with Cirrhosis due to Primary Biliary Cholangitis - BioSpace [biospace.com]
- 3. CymaBay’s RESPONSE Phase 3 Data Evaluating Seladelpar for Primary Biliary Cholangitis to be Featured in an Oral Late-Breaking Presentation at The Liver Meeting® 2023 - BioSpace [biospace.com]
- 4. Selective PPARδ agonist seladelpar suppresses bile acid synthesis by reducing hepatocyte CYP7A1 via the fibroblast growth factor 21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gilead.com [gilead.com]
Application Notes: Quantifying PPARδ Activation Following Fonadelpar Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fonadelpar is a selective agonist for the Peroxisome Proliferator-Activated Receptor Delta (PPARδ), a ligand-activated transcription factor with a critical role in regulating lipid metabolism, energy balance, and inflammation.[1] As a member of the nuclear receptor superfamily, PPARδ activation by an agonist like this compound initiates a cascade of molecular events leading to the transcriptional regulation of numerous target genes.[1][2] Accurate and robust measurement of PPARδ activation is essential for characterizing the potency and efficacy of this compound, elucidating its mechanism of action, and supporting its development as a therapeutic agent for metabolic and inflammatory diseases.[1]
This document provides detailed protocols for three key methodologies to quantitatively assess PPARδ activation in response to this compound treatment:
-
Luciferase Reporter Gene Assay: For direct measurement of receptor-mediated transactivation.
-
Quantitative Real-Time PCR (qRT-PCR): For quantifying the expression of downstream target genes.
-
Chromatin Immunoprecipitation (ChIP) Assay: For confirming the direct binding of PPARδ to the DNA of target genes.
Mechanism of Action: this compound-Induced PPARδ Activation
Upon entering the cell, this compound binds to the ligand-binding domain of PPARδ. This binding induces a conformational change in the receptor, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins.[2] The activated PPARδ then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation, glucose metabolism, and anti-inflammatory responses.
Caption: this compound binds and activates PPARδ, leading to heterodimerization with RXR, binding to PPREs on DNA, and transcription of target genes.
Method 1: PPARδ Luciferase Reporter Gene Assay
Principle
This cell-based assay provides a direct and quantifiable measure of this compound's ability to activate the PPARδ receptor. The method utilizes a reporter system where cells are engineered to express PPARδ and a luciferase gene under the control of a promoter containing multiple PPREs. When this compound activates PPARδ, the receptor complex binds to the PPREs and drives the expression of luciferase. The resulting luminescence is proportional to the level of PPARδ activation and can be measured with a luminometer. Commercially available kits provide pre-transfected cells and optimized reagents for this purpose.
Experimental Workflow
Caption: Workflow for measuring PPARδ activation using a luciferase reporter gene assay.
Detailed Protocol
-
Cell Culture:
-
Culture cells (e.g., HEK293 or HepG2) containing a PPRE-driven firefly luciferase reporter construct and a PPARδ expression vector. If using a commercial kit, follow the manufacturer's instructions for thawing and culturing the provided reporter cells.
-
Seed cells in a white, clear-bottom 96-well plate at a density of ~10,000-20,000 cells per well in 90 µL of the appropriate culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range might be from 0.1 nM to 10 µM.
-
Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" using a known PPARδ agonist.
-
Carefully remove the medium from the cells and add 100 µL of the this compound dilutions or controls to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Luminescence Detection:
-
Equilibrate the 96-well plate and the luciferase detection reagent to room temperature.
-
Remove the medium from the wells.
-
Lyse the cells by adding 20-50 µL of 1x cell lysis buffer to each well and incubate for 5-10 minutes on an orbital shaker.
-
Add 100 µL of luciferase substrate solution to each well.
-
Immediately measure the luminescence using a plate-reading luminometer. The output is typically in Relative Light Units (RLU).
-
Data Presentation & Analysis
Data should be normalized to the vehicle control and presented as "Fold Activation." The results can be plotted on a semi-log graph (Fold Activation vs. log[this compound]) to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Table 1: Example Data for this compound-Induced PPARδ Luciferase Activity
| Treatment | Concentration (nM) | Mean RLU | Std. Deviation | Fold Activation |
|---|---|---|---|---|
| Vehicle (0.1% DMSO) | 0 | 15,230 | 1,150 | 1.0 |
| This compound | 0.1 | 29,980 | 2,500 | 2.0 |
| This compound | 1 | 95,900 | 7,800 | 6.3 |
| This compound | 10 | 245,200 | 19,600 | 16.1 |
| This compound | 100 | 312,500 | 25,100 | 20.5 |
| This compound | 1000 | 318,700 | 26,300 | 20.9 |
| Positive Control | 1000 | 305,400 | 24,800 | 20.0 |
Method 2: qRT-PCR for Target Gene Expression
Principle
A primary consequence of PPARδ activation is the increased transcription of its target genes. Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and specific method to measure changes in the mRNA levels of these genes. By quantifying the expression of known PPARδ targets, such as Angiopoietin-like 4 (ANGPTL4) and Pyruvate Dehydrogenase Kinase 4 (PDK4), one can indirectly but robustly measure the functional activity of this compound.
Experimental Workflow
Caption: Workflow for quantifying PPARδ target gene expression via qRT-PCR.
Detailed Protocol
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., HepG2 human liver cells, C2C12 myotubes, or primary human hepatocytes) in 6-well or 12-well plates.
-
Once cells reach ~80% confluency, treat them with various concentrations of this compound or vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the well using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen RNeasy Kit).
-
Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit) or TRIzol reagent according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer. Look for A260/A280 ratios between 1.8 and 2.1.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit) with a mix of oligo(dT) and random hexamer primers.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix in a 96-well PCR plate. For each 20 µL reaction, combine:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of cDNA template
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
7 µL of Nuclease-Free Water
-
-
Run the plate on a real-time PCR instrument with a standard thermal cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
Use primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Presentation & Analysis
Gene expression is calculated relative to a housekeeping gene and normalized to the vehicle control using the ΔΔCt (delta-delta Ct) method. The final data are presented as "Fold Change" in gene expression.
Table 2: Example qRT-PCR Data for PPARδ Target Genes after 24h this compound Treatment
| Target Gene | Treatment Concentration (nM) | Mean Fold Change | Std. Deviation |
|---|---|---|---|
| ANGPTL4 | Vehicle | 1.0 | 0.12 |
| 10 | 4.5 | 0.41 | |
| 100 | 12.3 | 1.15 | |
| PDK4 | Vehicle | 1.0 | 0.09 |
| 10 | 3.1 | 0.28 |
| | 100 | 8.9 | 0.76 |
Method 3: Chromatin Immunoprecipitation (ChIP) Assay
Principle
The ChIP assay provides definitive evidence that this compound treatment promotes the physical interaction of the PPARδ protein with the PPRE regions of its target genes within the cell's natural chromatin context. Cells are treated with this compound, and protein-DNA complexes are cross-linked. The chromatin is then sheared, and an antibody specific to PPARδ is used to immunoprecipitate the receptor and its bound DNA. After reversing the cross-links, the purified DNA is analyzed by qPCR using primers that flank the putative PPRE in a target gene's promoter, such as ANGPTL4.
Experimental Workflow
Caption: Workflow for confirming PPARδ binding to target gene promoters via ChIP-qPCR.
Detailed Protocol
-
Cell Treatment and Cross-linking:
-
Culture cells (e.g., HepG2) in 10 cm dishes to ~90% confluency.
-
Treat cells with this compound (e.g., 100 nM) or vehicle for a specified time (e.g., 2-4 hours).
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Wash cells with ice-cold PBS and scrape them into a conical tube.
-
Lyse the cells using a series of lysis buffers to isolate the nuclei.
-
Resuspend the nuclear pellet and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific background.
-
Incubate a portion of the lysate overnight at 4°C with an anti-PPARδ antibody.
-
As a negative control, perform a parallel incubation with a non-specific IgG antibody.
-
Save a small fraction of the lysate as "Input" control.
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.
-
-
Wash, Elute, and Reverse Cross-links:
-
Wash the beads several times with low-salt and high-salt wash buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for 4-6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and qPCR:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Perform qPCR using the purified DNA from the PPARδ-IP, IgG-IP, and Input samples. Use primers designed to amplify a ~100-200 bp region containing the known PPRE of a target gene (e.g., ANGPTL4).
-
Data Presentation & Analysis
The amount of PPRE-containing DNA in the IP samples is quantified by qPCR. Data are typically presented as "Percent Input" or "Fold Enrichment" over the IgG control, demonstrating specific binding of PPARδ to the target promoter in response to this compound.
Table 3: Example ChIP-qPCR Data for PPARδ Binding to the ANGPTL4 Promoter
| Treatment | Antibody | Target Region | Ct Value (Mean) | % Input | Fold Enrichment (vs. IgG) |
|---|---|---|---|---|---|
| Vehicle | Anti-PPARδ | ANGPTL4 PPRE | 28.5 | 0.25% | 5.0 |
| Vehicle | IgG | ANGPTL4 PPRE | 31.0 | 0.05% | 1.0 |
| This compound (100 nM) | Anti-PPARδ | ANGPTL4 PPRE | 26.2 | 1.50% | 30.0 |
| This compound (100 nM) | IgG | ANGPTL4 PPRE | 31.1 | 0.05% | 1.0 |
References
Application Notes and Protocols for Fonadelpar in Gene Expression Analysis of Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available quantitative data specifically for Fonadelpar's effects on gene expression in muscle cells is limited. Therefore, this document utilizes data from other selective PPARδ agonists, such as GW501516, as a representative example to illustrate the expected effects and provide a framework for experimental design. Researchers are advised to perform dose-response and time-course experiments to determine the optimal conditions for this compound in their specific experimental setup.
Introduction
This compound is a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and energy homeostasis.[1] In skeletal muscle, PPARδ is the predominant isoform and its activation has been shown to induce a metabolic shift towards fatty acid oxidation, enhance mitochondrial respiration, and promote a switch to a more oxidative muscle fiber type.[2][3] These characteristics make this compound a valuable tool for investigating gene expression changes associated with metabolic reprogramming in muscle cells.
These application notes provide a comprehensive guide for the use of this compound in the analysis of gene expression in a muscle cell context, including detailed protocols for cell culture, treatment, and subsequent gene expression analysis via quantitative PCR (qPCR) and RNA sequencing (RNA-seq).
Mechanism of Action
This compound, as a PPARδ agonist, binds to and activates the PPARδ receptor. This activation leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. In muscle cells, this signaling cascade primarily upregulates genes involved in fatty acid uptake, transport, and β-oxidation.
Figure 1: Simplified signaling pathway of this compound in muscle cells.
Quantitative Data Summary
The following tables summarize representative quantitative data on gene expression changes in muscle cells treated with a selective PPARδ agonist. This data is intended to provide an expected range of regulation for key target genes.
Table 1: Upregulation of Key Metabolic Genes in C2C12 Myotubes
| Gene | Function | Fold Change (vs. Control) |
| CPT1b | Carnitine palmitoyltransferase 1B (rate-limiting enzyme in fatty acid oxidation) | 2.5 - 5.0 |
| PDK4 | Pyruvate dehydrogenase kinase 4 (inhibits glucose oxidation) | 3.0 - 7.0 |
| UCP3 | Uncoupling protein 3 (involved in energy expenditure) | 2.0 - 4.0 |
| ANGPTL4 | Angiopoietin-like 4 (regulator of lipid metabolism) | 4.0 - 8.0 |
Table 2: Downregulation of Genes Involved in Glucose Metabolism in C2C12 Myotubes
| Gene | Function | Fold Change (vs. Control) |
| HK2 | Hexokinase 2 (first enzyme in glycolysis) | 0.6 - 0.8 |
| PFKFB3 | 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (regulator of glycolysis) | 0.7 - 0.9 |
Experimental Protocols
I. C2C12 Myoblast Culture and Differentiation
This protocol describes the culture of C2C12 myoblasts and their differentiation into myotubes, which more closely resemble mature muscle fibers.
Figure 2: Workflow for C2C12 myoblast culture and differentiation.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
Protocol:
-
Cell Culture: Culture C2C12 myoblasts in GM at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a lower density.
-
Initiation of Differentiation: To induce differentiation, allow myoblasts to reach 100% confluency.
-
Wash the cells twice with PBS.
-
Replace GM with DM.
-
Myotube Formation: Continue to culture the cells in DM for 4-6 days, replacing the medium every 48 hours. Successful differentiation will be marked by the fusion of myoblasts into elongated, multinucleated myotubes.
II. This compound Treatment of C2C12 Myotubes
Materials:
-
Differentiated C2C12 myotubes
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Differentiation Medium (DM)
Protocol:
-
Preparation of Treatment Medium: Prepare fresh DM containing the desired concentration of this compound. A vehicle control (DM with the same concentration of solvent) must be included in all experiments.
-
Note: An initial dose-response experiment (e.g., 0.1 µM, 1 µM, 10 µM) is recommended to determine the optimal concentration of this compound.
-
-
Treatment: Aspirate the existing medium from the differentiated myotubes and replace it with the prepared treatment or vehicle control medium.
-
Incubation: Incubate the cells for the desired treatment duration.
-
Note: A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal time point for analyzing gene expression changes.
-
-
Harvesting: Following incubation, proceed immediately to RNA extraction.
III. RNA Extraction and Quantitative PCR (qPCR)
This protocol outlines the steps for analyzing the expression of specific target genes.
Figure 3: Workflow for qPCR analysis of gene expression.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (forward and reverse)
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from the treated and control myotubes according to the manufacturer's protocol of your chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: a. Prepare the qPCR reaction mix containing cDNA, gene-specific primers, and qPCR master mix. b. Run the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated and vehicle control groups. Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
IV. RNA Sequencing (RNA-seq) for Global Gene Expression Analysis
For a comprehensive, unbiased analysis of the transcriptome, RNA-seq is the recommended method.
Protocol Overview:
-
RNA Extraction and Quality Control: Extract high-quality total RNA from treated and control myotubes as described for qPCR. Ensure high RNA integrity (RIN > 8).
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: a. Quality Control: Assess the quality of the raw sequencing reads. b. Alignment: Align the reads to the appropriate reference genome (e.g., mouse mm10). c. Differential Expression Analysis: Identify genes that are significantly up- or downregulated in the this compound-treated group compared to the control group. d. Pathway and Functional Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) to identify the biological processes and signaling pathways affected by this compound treatment.
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor C2C12 differentiation | Low cell density before inducing differentiation; poor quality of horse serum. | Ensure cells are 100% confluent before switching to DM; test different lots of horse serum. |
| No change in target gene expression | Suboptimal this compound concentration or incubation time; inactive compound. | Perform dose-response and time-course experiments; verify the activity of the this compound stock. |
| High variability in qPCR results | Pipetting errors; poor RNA quality; unstable housekeeping gene. | Use calibrated pipettes; ensure high RNA integrity; validate housekeeping gene stability under your experimental conditions. |
Conclusion
This compound, as a selective PPARδ agonist, is a powerful tool for studying the regulation of gene expression in muscle cells, particularly in the context of metabolic pathways. The protocols outlined in these application notes provide a robust framework for conducting such investigations. By carefully optimizing experimental conditions and employing appropriate analytical methods, researchers can gain valuable insights into the molecular mechanisms underlying the effects of this compound on muscle cell physiology.
References
- 1. Gene Set - c2c12 [maayanlab.cloud]
- 2. Angiopoietin-like 4 mediates PPAR delta effect on lipoprotein lipase-dependent fatty acid uptake but not on beta-oxidation in myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARδ regulates satellite cell proliferation and skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fonadelpar in Seahorse Metabolic Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fonadelpar is a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism, energy homeostasis, and inflammatory processes.[1] Activation of PPARδ by agonists like this compound has been shown to increase fatty acid oxidation in tissues such as skeletal muscle and liver.[2][3] This makes this compound a compound of interest for therapeutic applications in metabolic disorders like dyslipidemia and metabolic syndrome.[1]
The Agilent Seahorse XF Analyzer is a powerful tool for investigating the metabolic effects of compounds like this compound in real-time. By measuring the two major energy-producing pathways—mitochondrial respiration and glycolysis—in live cells, researchers can gain critical insights into the mechanism of action of drug candidates. The key parameters measured are the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.
These application notes provide detailed protocols for utilizing the Seahorse XF Analyzer to characterize the metabolic effects of this compound, focusing on the Seahorse XF Cell Mito Stress Test, Glycolysis Stress Test, and Fatty Acid Oxidation (FAO) Assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PPARδ signaling pathway leading to increased fatty acid oxidation and the general experimental workflow for assessing the metabolic effects of this compound using Seahorse XF technology.
Data Presentation: Expected Effects of this compound
The following tables summarize the expected quantitative changes in key metabolic parameters following treatment with this compound, based on its known mechanism of action as a PPARδ agonist. The data presented are representative and may vary depending on the cell type, this compound concentration, and treatment duration.
Table 1: Expected Effects of this compound on Mitochondrial Respiration (Seahorse XF Cell Mito Stress Test)
| Parameter | Vehicle Control (OCR, pmol/min) | This compound-Treated (OCR, pmol/min) | Expected % Change | Rationale |
| Basal Respiration | 100 ± 10 | 120 ± 12 | ↑ 20% | Increased reliance on fatty acid oxidation for basal energy demand. |
| ATP Production | 75 ± 8 | 90 ± 9 | ↑ 20% | Increased mitochondrial ATP synthesis to meet cellular energy needs. |
| Maximal Respiration | 200 ± 20 | 250 ± 25 | ↑ 25% | Enhanced capacity for mitochondrial respiration due to increased substrate availability (fatty acids). |
| Spare Respiratory Capacity | 100 ± 15 | 130 ± 18 | ↑ 30% | Increased ability of mitochondria to respond to energetic stress. |
| Proton Leak | 25 ± 3 | 30 ± 4 | ↑ 20% | Potential for mild uncoupling as a result of increased fatty acid metabolism. |
Table 2: Expected Effects of this compound on Glycolysis (Seahorse XF Glycolysis Stress Test)
| Parameter | Vehicle Control (ECAR, mpH/min) | This compound-Treated (ECAR, mpH/min) | Expected % Change | Rationale |
| Glycolysis | 50 ± 5 | 40 ± 4 | ↓ 20% | Metabolic shift from glucose to fatty acid utilization. |
| Glycolytic Capacity | 80 ± 8 | 70 ± 7 | ↓ 12.5% | Reduced reliance on glycolysis for ATP production under stressed conditions. |
| Glycolytic Reserve | 30 ± 4 | 30 ± 4 | ↔ No significant change | Cells may retain the ability to upregulate glycolysis if mitochondrial respiration is inhibited. |
Table 3: Expected Effects of this compound on Fatty Acid Oxidation (Seahorse XF FAO Assay)
| Parameter | Vehicle Control (OCR, pmol/min) | This compound-Treated (OCR, pmol/min) | Expected % Change | Rationale |
| Basal Respiration (with FAO substrate) | 120 ± 12 | 180 ± 18 | ↑ 50% | Significant increase in oxygen consumption due to the oxidation of exogenous fatty acids. |
| FAO-dependent Respiration | 40 ± 5 | 100 ± 10 | ↑ 150% | Direct measure of the increase in fatty acid oxidation capacity. |
| Spare Respiratory Capacity (with FAO substrate) | 150 ± 15 | 225 ± 22 | ↑ 50% | Enhanced ability to respond to energetic demand when fatty acids are the primary fuel source. |
Experimental Protocols
Seahorse XF Cell Mito Stress Test
This assay assesses mitochondrial function by sequentially injecting mitochondrial respiratory chain inhibitors.
A. Materials
-
Seahorse XF Cell Culture Microplates
-
Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
This compound
-
Seahorse XF Base Medium
-
Supplements: Glucose, Pyruvate, Glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone & Antimycin A)
-
Seahorse XF Analyzer
B. Protocol
-
Cell Seeding:
-
Seed cells in a Seahorse XF microplate at a pre-determined optimal density.[4]
-
Allow cells to adhere and grow overnight in a standard CO2 incubator at 37°C.
-
-
This compound Treatment:
-
On the day of the assay, treat cells with the desired concentrations of this compound (e.g., 10 nM - 1 µM) and a vehicle control.
-
Incubate for a predetermined duration (e.g., 6, 12, or 24 hours) to allow for changes in gene expression and metabolic phenotype.
-
-
Assay Preparation:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
One hour before the assay, wash the cells with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for one hour to allow temperature and pH to equilibrate.
-
-
Compound Loading:
-
Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure basal OCR before sequentially injecting the inhibitors to determine key parameters of mitochondrial function.
-
Seahorse XF Glycolysis Stress Test
This assay measures the key parameters of glycolytic flux.
A. Materials
-
Seahorse XF Cell Culture Microplates
-
Cell line of interest
-
This compound
-
Seahorse XF Base Medium
-
Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-Deoxy-D-glucose (2-DG))
-
Seahorse XF Analyzer
B. Protocol
-
Cell Seeding and this compound Treatment:
-
Follow the same procedures as for the Mito Stress Test.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge as described previously.
-
One hour before the assay, wash the cells with glucose-free Seahorse XF Base Medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for one hour.
-
-
Compound Loading:
-
Prepare stock solutions of the Glycolysis Stress Test compounds (Glucose, Oligomycin, 2-DG) according to the manufacturer's instructions.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge and run the assay with the cell plate.
-
The instrument will measure basal ECAR before sequentially injecting the compounds to determine glycolysis, glycolytic capacity, and glycolytic reserve.
-
Seahorse XF Fatty Acid Oxidation (FAO) Assay
This assay measures the ability of cells to oxidize exogenous long-chain fatty acids.
A. Materials
-
Seahorse XF Cell Culture Microplates
-
Cell line of interest
-
This compound
-
Seahorse XF Base Medium
-
Seahorse XF Palmitate-BSA FAO Substrate
-
L-Carnitine
-
Etomoxir (CPT1 inhibitor)
-
Seahorse XF Cell Mito Stress Test Kit
-
Seahorse XF Analyzer
B. Protocol
-
Cell Seeding and this compound Treatment:
-
Follow the same procedures as for the Mito Stress Test.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge as described previously.
-
One hour before the assay, wash the cells with pre-warmed FAO Assay Medium (Seahorse XF Base Medium supplemented with L-carnitine).
-
Add the Palmitate-BSA FAO substrate or BSA control to the appropriate wells.
-
For negative control wells, add Etomoxir to inhibit CPT1 and block fatty acid entry into the mitochondria.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for one hour.
-
-
Compound Loading:
-
Load the Mito Stress Test compounds into the sensor cartridge to assess mitochondrial function while utilizing fatty acids.
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge and run the assay.
-
The OCR measurements will indicate the rate of fatty acid oxidation. The difference in OCR between wells with and without Etomoxir represents the FAO-dependent respiration.
-
Conclusion
The Seahorse XF platform provides a robust and sensitive method for elucidating the metabolic effects of the PPARδ agonist this compound. By performing the Cell Mito Stress Test, Glycolysis Stress Test, and Fatty Acid Oxidation Assay, researchers can obtain a comprehensive profile of this compound's impact on cellular bioenergetics. The expected outcomes include an increase in mitochondrial respiration and fatty acid oxidation, coupled with a decrease in glycolysis, consistent with the known mechanism of PPARδ activation. These assays are invaluable tools for preclinical drug development and for advancing our understanding of the therapeutic potential of this compound in metabolic diseases.
References
- 1. PPAR{delta} agonism activates fatty acid oxidation via PGC-1{alpha} but does not increase mitochondrial gene expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Peroxisome proliferator-activated receptor delta activates fatty acid oxidation in cultured neonatal and adult cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Fonadelpar Concentration for In Vitro Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fonadelpar, a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ). PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid metabolism, inflammation, and energy homeostasis.[1] Upon binding to this compound, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.[2] This activation results in increased fatty acid oxidation and improved lipid profiles.[1]
Q2: What is a typical effective concentration range for a PPARδ agonist like this compound in in vitro experiments?
While the optimal concentration for this compound must be determined empirically for each cell type and assay, data from the structurally similar and potent PPARδ agonist GW501516 can provide a starting point. The EC50 of GW501516 is approximately 1.2 nM.[3][4] In cell-based assays, concentrations up to 5 µM have been used. Therefore, a dose-response experiment for this compound could reasonably start in the low nanomolar range and extend to the low micromolar range.
Q3: How should I prepare a stock solution of this compound?
This compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve a known weight of this compound in the appropriate volume of DMSO to achieve a high concentration (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: What are some common positive control agonists for PPARδ?
A well-characterized and potent PPARδ agonist like GW501516 is an excellent positive control for in vitro experiments involving this compound. Using a positive control helps to validate the experimental setup and confirm that the cellular system is responsive to PPARδ activation.
Troubleshooting Guide
Issue 1: No or low activation of a PPARδ reporter gene in a luciferase assay.
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Possible Cause 1: Suboptimal this compound Concentration.
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Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. Test a broad range of concentrations, for example, from 1 nM to 10 µM.
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Possible Cause 2: this compound Insolubility or Degradation.
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Solution: Ensure your this compound stock solution is fully dissolved. Prepare fresh dilutions from a frozen aliquot for each experiment. Visually inspect the media containing this compound for any signs of precipitation.
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Possible Cause 3: Inappropriate Cell Line.
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Solution: Verify that your chosen cell line expresses sufficient levels of PPARδ. You can check this via qPCR or Western blotting. Some cell lines may require transient transfection with a PPARδ expression vector.
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Possible Cause 4: Off-Target Effects.
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Solution: To confirm that the observed effect is PPARδ-specific, consider using a PPARδ antagonist to see if it blocks the activation induced by this compound.
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Issue 2: High background signal in reporter assays.
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Possible Cause 1: Basal PPARδ Activity.
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Solution: Some cell lines may have a high basal level of PPARδ activity. Ensure you have a vehicle-only (e.g., DMSO) control to accurately determine the fold-induction by this compound.
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Possible Cause 2: Contamination.
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Solution: Microbial contamination (e.g., mycoplasma) can interfere with cell-based assays. Regularly test your cell cultures for contamination.
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Issue 3: Inconsistent dose-response curves.
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Possible Cause 1: Cytotoxicity at High Concentrations.
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Solution: High concentrations of this compound may be toxic to the cells, leading to a decrease in the reporter signal at the upper end of your dose-response curve. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to assess the cytotoxic potential of this compound at the concentrations tested.
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Possible Cause 2: Experimental Variability.
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Solution: Ensure consistent cell seeding density, incubation times, and reagent concentrations across all wells and experiments. Use appropriate biological and technical replicates.
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Data Presentation
Table 1: Example Dose-Response Data for a PPARδ Agonist
| Concentration (nM) | Luciferase Activity (RLU) | Fold Induction | Cell Viability (%) |
| 0 (Vehicle) | 1500 | 1.0 | 100 |
| 1 | 3000 | 2.0 | 100 |
| 10 | 7500 | 5.0 | 100 |
| 100 | 15000 | 10.0 | 98 |
| 1000 | 22500 | 15.0 | 95 |
| 10000 | 18000 | 12.0 | 80 |
Note: This is example data and will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: PPARδ Luciferase Reporter Gene Assay
This assay measures the activation of the PPARδ signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a PPRE.
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Cell Seeding: Seed cells (e.g., HEK293T, HepG2) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
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Transfection: Co-transfect the cells with a PPRE-driven firefly luciferase reporter plasmid, a PPARδ expression plasmid, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
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Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for another 24 hours.
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Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
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Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle control.
Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression
This protocol measures the change in the expression of known PPARδ target genes (e.g., PDK4, CPT1) following treatment with this compound.
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Cell Culture and Treatment: Plate cells in a 6-well plate and grow to 80-90% confluency. Treat the cells with the desired concentrations of this compound or vehicle for a specified time (e.g., 6, 12, or 24 hours).
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RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
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qPCR: Perform qPCR using primers specific for the target genes and a reference gene (e.g., GAPDH, ACTB).
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Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 3: Western Blot for Protein Expression
This protocol assesses the protein levels of PPARδ targets.
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Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
Troubleshooting Fonadelpar insolubility in cell culture media
Welcome to the Technical Support Center for Fonadelpar. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a specific focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ), a nuclear receptor that plays a key role in the regulation of lipid metabolism and energy homeostasis.[1] By activating PPARδ, this compound can modulate the expression of genes involved in fatty acid oxidation and lipid transport.[1]
Q2: I am observing a precipitate after diluting my this compound stock solution into my cell culture medium. What is the likely cause?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules. This "solvent shock" occurs when the compound, initially dissolved in a high-concentration organic solvent like DMSO, is rapidly introduced into the aqueous environment of the cell culture medium, where its solubility is significantly lower. The final concentration of the organic solvent may be insufficient to keep this compound in solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is a powerful solvent capable of dissolving a wide range of organic molecules.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept at or below 0.5%. However, the optimal concentration may vary depending on the cell line, so it is advisable to perform a vehicle control experiment to assess the impact of DMSO on your specific cells.
Q5: Can the composition of my cell culture medium affect this compound's solubility?
A5: Yes, components in the cell culture medium can influence the solubility of small molecules. Fetal Bovine Serum (FBS), for instance, contains proteins like albumin that can bind to and help solubilize hydrophobic compounds.[2] Conversely, high concentrations of certain salts or other components could potentially decrease solubility.[1]
Troubleshooting Guide: this compound Insolubility
If you are encountering precipitation or insolubility with this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Stock Solution Integrity
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Visual Inspection: Before use, carefully inspect your this compound stock solution. Ensure it is clear and free of any visible precipitate.
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Action: If you observe a precipitate in your stock solution, gently warm the vial (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution. If the precipitate persists, your stock concentration may be too high.
Step 2: Optimize the Dilution Method
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Avoid Direct Dilution: Do not add a small volume of highly concentrated this compound stock directly into a large volume of cell culture medium.
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Recommended Action: Serial Dilution:
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Pre-warm your cell culture medium to 37°C.
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Perform a serial dilution by first diluting the this compound stock into a smaller, intermediate volume of medium.
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Gently vortex the intermediate dilution.
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Add the intermediate dilution to the final volume of your culture medium. This gradual decrease in solvent concentration can help maintain solubility.
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Step 3: Assess Working Concentration and Solvent Percentage
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Concentration Limit: Higher final concentrations of this compound are more prone to precipitation.
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Action: If insolubility persists, consider lowering the final working concentration of this compound in your experiment. Ensure the final DMSO concentration remains within the non-toxic range for your cells (typically ≤0.5%).
Step 4: Evaluate the Impact of Serum
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Serum vs. Serum-Free: The presence of serum can enhance the solubility of hydrophobic compounds.
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Action: If you are working in serum-free conditions and experiencing precipitation, consider if your experimental design can accommodate the inclusion of a low percentage of FBS. If not, you may need to explore the use of solubilizing agents, though this should be approached with caution as they can have off-target effects.
Quantitative Data
| Solvent | Solubility | Source |
| DMSO | ≥20 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Calculate Mass: Determine the mass of this compound powder required to achieve the desired stock concentration (e.g., 10 mM).
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Weigh Compound: Accurately weigh the this compound powder into a sterile, chemically resistant vial (e.g., amber glass or polypropylene).
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Add Solvent: Add the calculated volume of anhydrous, sterile DMSO to the vial.
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Dissolve: Vortex the vial vigorously until the this compound is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate briefly in a water bath.
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Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General PPARδ Reporter Assay
This protocol provides a general workflow for assessing the activation of the PPARδ receptor by this compound using a luciferase reporter assay system.
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Cell Seeding: Seed cells stably or transiently expressing a PPARδ-responsive luciferase reporter construct into a 96-well plate at a predetermined optimal density.
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Incubation: Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.
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Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
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Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the plate for a period sufficient to allow for receptor activation and reporter gene expression (e.g., 18-24 hours).
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Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for your specific reporter assay system.
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Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate cell viability assay) and plot the dose-response curve to determine the EC₅₀ of this compound.
Visualizations
Signaling Pathway
Caption: this compound activates the PPARδ signaling pathway.
Experimental Workflow
Caption: A systematic workflow for troubleshooting this compound insolubility.
References
How to minimize variability in Fonadelpar animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving Fonadelpar.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in this compound animal studies and offers potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma drug levels | Inconsistent oral gavage administration; Improper drug formulation (e.g., suspension not uniformly mixed); Variation in fasting times; Differences in animal strain, age, or sex affecting metabolism. | Ensure all personnel are thoroughly trained in oral gavage techniques. Use a consistent, validated vehicle for drug formulation and ensure it is well-mixed before each administration. Standardize the fasting period for all animals before dosing. Record and account for the strain, age, and sex of all animals in the study design and data analysis. |
| Inconsistent effects on lipid profiles | Variability in diet composition; Stress-induced metabolic changes; Inaccurate sample collection or processing. | Use a standardized, purified diet for all animals throughout the study. Acclimate animals to the facility and handling procedures to minimize stress.[1] Follow a strict and consistent protocol for blood sample collection, processing, and storage. |
| Unexpected toxicity or adverse events | Dosing errors; Animal health issues unrelated to the study; Contamination of the drug or vehicle. | Double-check all dose calculations and ensure accurate administration. Perform regular health monitoring of all animals and remove any unhealthy animals from the study. Use sterile, high-quality reagents and test the drug and vehicle for contaminants. |
| Lack of dose-dependent response | Dose range is too narrow or not in the therapeutic window; Saturation of the pharmacological target; Issues with drug absorption or bioavailability. | Conduct a pilot study with a wider range of doses to determine the optimal dose-response range. Consider that at high concentrations, the PPARδ receptor may become saturated, leading to a plateau in the response. Investigate the pharmacokinetic profile of this compound in your animal model to ensure adequate absorption and exposure. |
| High inter-animal variability in gene expression data | Genetic drift within an outbred animal colony; Circadian rhythm variations; Differences in tissue collection and processing. | Use inbred strains of animals whenever possible to reduce genetic variability.[2] Perform all procedures, including dosing and tissue collection, at the same time of day for all animals.[1] Standardize the tissue harvesting and RNA extraction procedures to minimize technical variability. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[3] PPARδ is a nuclear receptor that, when activated, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to changes in their transcription. This ultimately regulates genes involved in lipid metabolism, energy homeostasis, and inflammation.[3]
Q2: How should this compound be prepared for oral administration in mice?
A2: While a specific protocol for this compound is not publicly available, a common method for oral administration of similar compounds in mice involves dissolving the compound in a suitable vehicle. A voluntary oral administration method can also be considered to minimize stress. For a detailed example protocol, please refer to the Experimental Protocols section below.
Q3: What are the expected pharmacokinetic parameters of a selective PPARδ agonist in rodents?
| Parameter | Value (mean ± S.E.) | Route | Dose (mg/kg) | Animal Model |
| Tmax (h) | 4.6 - 8.5 | p.o. | 10 | Male Sprague-Dawley Rats |
| Cmax (ng/mL) | Data not available | p.o. | 10 | Male Sprague-Dawley Rats |
| AUC (ng*h/mL) | Data not available | p.o. | 10 | Male Sprague-Dawley Rats |
| t1/2 (h) | Comparable to i.v. | p.o. | 10 | Male Sprague-Dawley Rats |
| Bioavailability (%) | ~60 | p.o. | 10 | Male Sprague-Dawley Rats |
| Clearance (mL/min/kg) | 4.0 | i.v. | 10 | Male Sprague-Dawley Rats |
| Data is for the selective androgen receptor modulator S-1 and is used here as an illustrative example of pharmacokinetic parameters in rats. |
Q4: What is a typical dose range for a selective PPARδ agonist to observe effects on lipid levels in mice?
A4: The effective dose will depend on the specific compound and the animal model. For the selective PPARδ agonist GW0742, a dose of 30 mg/kg was used in diet-induced obese AKR/J mice to study its effects on serum lipid profiles. A pilot dose-ranging study is always recommended to determine the optimal dose for your specific experimental conditions.
Q5: How can I minimize stress in my animal subjects to reduce data variability?
A5: Minimizing stress is crucial for obtaining reliable data. Key strategies include:
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Acclimation: Allow animals to acclimate to the facility and their housing for at least one week before starting the experiment.
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Handling: Handle animals frequently and gently to habituate them to the researchers.
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Environment: Maintain a consistent and controlled environment with respect to temperature, humidity, light-dark cycle, and noise levels.
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Procedures: Perform procedures efficiently and in a quiet environment. Consider using less stressful administration methods, such as voluntary oral administration, when possible.
Experimental Protocols
Protocol 1: Preparation and Oral Gavage Administration of a this compound Formulation in Mice
Objective: To provide a standardized method for the preparation and oral administration of a this compound formulation to mice to ensure consistent dosing.
Materials:
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This compound (or a similar selective PPARδ agonist)
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Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
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Sterile water
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Microcentrifuge tubes
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Vortex mixer
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Animal balance
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Oral gavage needles (20-22 gauge, ball-tipped)
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1 mL syringes
Methodology:
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Formulation Preparation:
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Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
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Accurately weigh the this compound powder.
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In a sterile microcentrifuge tube, add the vehicle.
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Gradually add the this compound powder to the vehicle while vortexing to ensure a uniform suspension.
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Visually inspect the suspension for any clumps and continue to vortex until a homogenous mixture is achieved.
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Prepare the formulation fresh daily.
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Animal Preparation:
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Fast the mice for a standardized period (e.g., 4-6 hours) before dosing to ensure consistent absorption.
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Weigh each mouse immediately before dosing to calculate the exact volume to be administered.
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Oral Gavage Administration:
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Gently restrain the mouse.
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Measure the distance from the mouse's mouth to the xiphoid process to determine the correct insertion depth for the gavage needle.
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Draw the calculated volume of the this compound suspension into the syringe.
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Gently insert the gavage needle into the esophagus to the predetermined depth.
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Slowly administer the suspension.
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Carefully remove the gavage needle.
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Monitor the animal for any signs of distress after administration.
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Protocol 2: Blood Sample Collection for Pharmacokinetic Analysis in Rats
Objective: To outline a standardized procedure for collecting blood samples from rats at multiple time points for pharmacokinetic analysis of this compound.
Materials:
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Anesthesia (e.g., isoflurane)
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Warming pad
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Restrainers
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25-27 gauge needles
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1 mL syringes
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Anticoagulant-coated tubes (e.g., EDTA)
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Centrifuge
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Pipettes and pipette tips
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Cryovials for plasma storage
Methodology:
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Animal Preparation:
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Administer this compound via the desired route (e.g., oral gavage or intravenous injection).
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At each predetermined time point (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), anesthetize the rat.
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Blood Collection (from tail vein):
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Place the anesthetized rat on a warming pad to dilate the tail veins.
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Gently restrain the rat.
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Clean the tail with an alcohol swab.
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Using a 25-27 gauge needle, puncture the lateral tail vein and collect the desired volume of blood (typically 100-200 µL) into an anticoagulant-coated tube.
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Apply gentle pressure to the puncture site to stop the bleeding.
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Plasma Processing:
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Gently invert the blood collection tube several times to mix with the anticoagulant.
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Keep the tubes on ice until centrifugation.
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Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
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Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.
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Transfer the plasma to labeled cryovials.
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Storage:
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Store the plasma samples at -80°C until analysis.
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Mandatory Visualizations
Signaling Pathway
Caption: this compound activates the PPARδ signaling pathway.
Experimental Workflow
Caption: A typical workflow for a this compound animal study.
Logical Relationship of Variability Factors
Caption: Key factors contributing to variability in animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. A selective peroxisome proliferator-activated receptor δ agonist promotes reverse cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telmisartan Activates PPARδ to Improve Symptoms of Unpredictable Chronic Mild Stress-Induced Depression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in Fonadelpar experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fonadelpar in their experiments. This compound is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1] Understanding its mechanism of action and potential experimental variables is crucial for obtaining reliable and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression.[1] Upon binding, this compound activates PPARδ, leading to the transcription of genes involved in lipid metabolism, energy homeostasis, and inflammation.[1] This typically results in increased fatty acid oxidation, improved lipid profiles (e.g., decreased triglycerides and increased HDL cholesterol), and anti-inflammatory effects.[1]
Q2: What are the expected outcomes of a typical in vitro cell-based assay with this compound?
A2: In a cell-based reporter assay, treatment with this compound is expected to induce a dose-dependent increase in the expression of a reporter gene (e.g., luciferase) that is functionally linked to a PPARδ-responsive promoter. In other cell-based assays, expected outcomes could include increased expression of PPARδ target genes (e.g., Angptl4), or changes in cellular processes like lipid accumulation or inflammatory responses.
Q3: Are there known species-specific differences in the response to PPARδ agonists?
A3: Yes, significant pharmacological differences in the effects of PPARδ agonists have been observed between rodents and higher species, including humans.[2] For example, effects on body weight and lipid profiles can be inconsistent in rodents, while more significant improvements have been reported in primates. Researchers should be cautious when extrapolating results from animal models to human physiology.
Q4: What are potential off-target effects of PPAR agonists?
A4: While this compound is a selective PPARδ agonist, the broader class of PPAR agonists has been associated with off-target effects. These can be dependent on the specific compound and experimental system. Some studies on other PPAR agonists have reported effects that are not mediated by PPAR receptors. It is crucial to include appropriate controls in your experiments to distinguish between on-target and potential off-target effects.
Troubleshooting Guide
Unexpected or Inconsistent In Vitro Results
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no response to this compound in a reporter assay | Low endogenous PPARδ expression: The cell line used may not express sufficient levels of the PPARδ receptor. | 1. Verify PPARδ expression in your cell line via qPCR or Western blot.2. Consider using a cell line known to express high levels of PPARδ or a system with engineered overexpression of the receptor. |
| Suboptimal assay conditions: Incorrect concentration of reagents, incubation times, or cell density can affect the outcome. | 1. Optimize cell seeding density to ensure a healthy monolayer.2. Perform a dose-response curve with a known PPARδ agonist (e.g., GW501516) to validate assay performance.3. Ensure the this compound stock solution is properly dissolved and stored. | |
| High background signal | Contamination: Mycoplasma or bacterial contamination can interfere with reporter assays. | 1. Regularly test cell cultures for mycoplasma contamination.2. Use sterile techniques and antibiotic/antimycotic agents in the culture medium. |
| Constitutive activity of the reporter construct: The reporter plasmid may have high basal activity in the chosen cell line. | 1. Test the reporter construct in different cell lines.2. Include a negative control with a non-responsive promoter. | |
| High variability between replicate wells | Inconsistent cell seeding: Uneven distribution of cells across the plate. | 1. Ensure thorough mixing of the cell suspension before plating.2. Check for and eliminate cell clumping. |
| Pipetting errors: Inaccurate dispensing of this compound or other reagents. | 1. Calibrate pipettes regularly.2. Use a consistent pipetting technique. |
Unexpected In Vivo Results
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of expected metabolic effects in rodents | Species-specific differences: As noted in the FAQs, rodent models may not fully recapitulate the metabolic effects of PPARδ agonists seen in higher species. | 1. Carefully review existing literature on the specific animal model and PPARδ agonist used.2. Consider using alternative or multiple animal models to confirm findings. |
| Issues with drug formulation or administration: Poor bioavailability of this compound due to improper formulation or route of administration. | 1. Ensure the vehicle used for this compound is appropriate and does not cause adverse effects.2. Verify the stability of this compound in the chosen formulation.3. Consider pharmacokinetic studies to determine the bioavailability and half-life of this compound in your model. | |
| Unexpected toxicity or adverse effects | On-target effects in non-target tissues: High expression of PPARδ in certain tissues could lead to unanticipated physiological changes. | 1. Conduct a thorough literature review of PPARδ expression in various tissues of your animal model.2. Perform histological analysis of key organs to assess for any pathological changes. |
| Off-target effects: this compound may be interacting with other receptors or cellular pathways. | 1. Include a control group treated with a structurally different PPARδ agonist to see if the effects are consistent.2. Consider in vitro counter-screening against a panel of other receptors to identify potential off-target interactions. |
Experimental Protocols
PPARδ Reporter Gene Assay
This protocol is a general guideline for a cell-based luciferase reporter assay to measure the activation of human PPARδ by this compound.
Materials:
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Human PPARδ reporter cell line (e.g., engineered mammalian cells expressing human PPARδ and a luciferase reporter gene linked to a PPARδ-responsive promoter)
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Cell culture medium (as recommended for the specific cell line)
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This compound
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Reference PPARδ agonist (e.g., GW501516)
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Vehicle control (e.g., DMSO)
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Luciferase assay reagent
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96-well white, clear-bottom tissue culture plates
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Luminometer
Methodology:
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Cell Seeding:
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Culture the PPARδ reporter cells according to the supplier's instructions.
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Trypsinize and resuspend the cells in fresh medium.
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Seed the cells in a 96-well plate at a predetermined optimal density.
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Incubate the plate for 4-6 hours to allow for cell attachment.
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Compound Preparation and Treatment:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Perform serial dilutions of this compound to create a dose-response curve (e.g., 8-point, 3-fold dilutions).
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Prepare similar dilutions for a reference agonist and a vehicle control.
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After the cell attachment period, carefully remove the culture medium.
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Add the prepared compound dilutions to the respective wells.
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Incubate the plate for 22-24 hours at 37°C in a CO2 incubator.
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Luciferase Assay:
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After the incubation period, remove the treatment media.
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Prepare the luciferase assay reagent according to the manufacturer's instructions.
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Add the luciferase reagent to each well.
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Incubate for the recommended time to allow for cell lysis and signal stabilization.
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Measure the luminescence using a plate-reading luminometer.
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Data Analysis:
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Subtract the background luminescence (from no-cell wells) from all readings.
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Normalize the data to the vehicle control.
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Plot the normalized luminescence against the log of the this compound concentration.
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Use a non-linear regression model to determine the EC50 value.
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Data Presentation
Table 1: Example Data from a PPARδ Reporter Gene Assay
| This compound (nM) | Normalized Luminescence (Fold Induction) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 0.1 | 1.52 | 0.21 |
| 1 | 3.89 | 0.45 |
| 10 | 8.23 | 0.98 |
| 100 | 15.67 | 1.87 |
| 1000 | 16.12 | 1.95 |
Table 2: Example Data from a Gene Expression Analysis (qPCR)
| Target Gene | Treatment | Fold Change (vs. Vehicle) | p-value |
| PDK4 | This compound (100 nM) | 4.5 | <0.01 |
| ANGPTL4 | This compound (100 nM) | 8.2 | <0.001 |
| CPT1A | This compound (100 nM) | 3.1 | <0.05 |
Visualizations
Caption: this compound Signaling Pathway.
References
Fonadelpar Dose-Response Curve Optimization: A Technical Support Center
Welcome to the technical support center for Fonadelpar dose-response curve optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective agonist for the Peroxisome Proliferator-Activated Receptor Delta (PPARδ).[1][2] Its mechanism of action is centered on the activation of PPARδ, a nuclear receptor that is crucial in the regulation of lipid metabolism, energy balance, and inflammatory responses.[1] Upon activation by this compound, PPARδ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to their increased transcription. This can result in enhanced fatty acid oxidation and improved lipid profiles.[1]
Q2: Which cell lines are suitable for this compound dose-response assays?
A commonly used cell line for studying PPARδ activation is the Human Embryonic Kidney 293 (HEK293T) cell line. These cells are often used in reporter gene assays where they are transiently transfected with a PPARδ expression vector and a reporter plasmid containing PPREs linked to a luciferase gene.
Q3: What is a typical effective concentration (EC50) for a potent PPARδ agonist?
Q4: What are common positive and negative controls for a this compound experiment?
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Positive Control: A well-characterized, potent PPARδ agonist such as GW0742 can be used as a positive control to ensure the assay is performing as expected.
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Negative Control (Vehicle Control): The vehicle used to dissolve this compound (commonly DMSO) should be run at the same final concentration as in the experimental wells to account for any effects of the solvent on the cells.
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Negative Control (Untreated Cells): A set of untreated cells should also be included to establish a baseline for the assay.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
| Issue | Possible Cause | Recommended Solution |
| No or very low response (Flat dose-response curve) | 1. This compound degradation: Improper storage or handling may have led to the degradation of the compound. | Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| 2. Incorrect assay setup: Errors in reagent preparation, cell seeding density, or incubation times. | Review the experimental protocol carefully. Ensure all reagents are correctly prepared and that cells are healthy and seeded at the optimal density. Verify incubation times and conditions. | |
| 3. Low PPARδ expression: The cell line used may not express sufficient levels of PPARδ. | Use a cell line known to express PPARδ or consider transiently transfecting your cells with a PPARδ expression vector. | |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. | Ensure the cell suspension is homogenous before and during plating. Use appropriate pipetting techniques to minimize variability. |
| 2. Pipetting errors: Inaccurate dispensing of this compound or other reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| 3. Edge effects: Evaporation from wells on the outer edges of the plate can lead to increased concentrations of reagents. | Avoid using the outermost wells of the plate for experimental data. Fill these wells with sterile water or media to maintain humidity. | |
| Unusual dose-response curve shape (e.g., U-shaped or biphasic) | 1. Cytotoxicity at high concentrations: High concentrations of this compound or the vehicle (DMSO) may be toxic to the cells, leading to a decrease in signal at the top of the curve. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your dose-response experiment to assess cytotoxicity. If toxicity is observed, lower the maximum concentration of this compound used. |
| 2. Off-target effects: At high concentrations, this compound may interact with other cellular targets, leading to unexpected responses. | Consider using a PPARδ antagonist to confirm that the observed response is mediated by PPARδ. | |
| 3. Compound precipitation: this compound may precipitate out of solution at high concentrations. | Check the solubility of this compound in your assay medium. If precipitation is observed, consider using a lower top concentration or a different solvent. |
Experimental Protocols
PPARδ Reporter Gene Assay
This protocol describes a typical luciferase reporter assay to determine the dose-response of this compound.
Materials:
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HEK293T cells
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DMEM with 10% FBS and 1% Penicillin-Streptomycin
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PPARδ expression vector
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PPRE-luciferase reporter vector
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Transfection reagent (e.g., Lipofectamine)
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This compound
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GW0742 (positive control)
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DMSO (vehicle)
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96-well white, clear-bottom cell culture plates
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Luciferase assay reagent
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Luminometer
Methodology:
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Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
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Transfection: Co-transfect the cells with the PPARδ expression vector and the PPRE-luciferase reporter vector according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.
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Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the stock might be 10 mM. Further dilute these stocks in serum-free DMEM to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM). Prepare similar dilutions for the positive control (GW0742).
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Cell Treatment: After 24 hours of transfection, remove the medium and replace it with 100 µL of the prepared this compound or control solutions. Include wells with vehicle control (DMSO at the same final concentration as the highest this compound dose) and untreated cells.
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Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
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Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's instructions. Briefly, lyse the cells and add the luciferase substrate.
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Data Acquisition: Measure the luminescence of each well using a luminometer.
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Data Analysis:
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Subtract the average luminescence of the blank wells (media only) from all other readings.
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Normalize the data by setting the vehicle control as 0% activation and the maximal response of the positive control (GW0742) as 100% activation.
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Plot the normalized response against the log of the this compound concentration.
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Fit the data to a four-parameter logistic equation to determine the EC50 value.
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Data Presentation
Below is a table with representative quantitative data for a potent PPARδ agonist, which can be used as a reference for expected values in a this compound experiment.
| Parameter | Value | Description |
| EC50 | 5.06 nM | The concentration of the agonist that gives a response halfway between the baseline and maximum response. |
| Hill Slope | ~1.0 | Describes the steepness of the dose-response curve. A slope of 1 indicates a standard cooperative binding. |
| Maximal Efficacy | 100% (relative to positive control) | The maximum response achievable with the agonist. |
Visualizations
Caption: this compound signaling pathway.
References
Potential cytotoxicity of Fonadelpar at high concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of Fonadelpar, a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. The information is intended to assist in the design, execution, and interpretation of in vitro cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity with this compound at high concentrations in our cell line. Is this a known effect?
A1: While comprehensive public data on this compound's cytotoxicity at high concentrations is limited, some studies on PPARδ activation suggest potential mechanisms for cellular stress. For instance, activation of PPARδ signaling has been implicated in the cytotoxicity of certain fatty acids through mechanisms involving ceramide accumulation.[1] It is crucial to determine if the observed effect is specific to this compound or a general response to high concentrations of PPAR agonists. We recommend performing control experiments with other PPARδ agonists to assess class-specific effects.
Q2: Our cell viability assay (e.g., MTT, XTT) results show a significant decrease in viability at high concentrations of this compound, but our cell death assay (e.g., LDH release, trypan blue) does not show a corresponding increase in cytotoxicity. How can we interpret these conflicting results?
A2: This discrepancy can occur if this compound, at high concentrations, is impacting cellular metabolic activity without directly causing cell membrane rupture. Assays like MTT measure mitochondrial reductase activity, which can be influenced by compounds that affect cellular metabolism.[2] It is possible that this compound is inducing a state of metabolic inactivity or mitochondrial dysfunction rather than overt cell death. To clarify these findings, we recommend using an orthogonal assay that measures a different aspect of cell health, such as an ATP-based viability assay or a real-time cytotoxicity assay that measures membrane integrity over time.
Q3: We are observing high variability between replicate wells in our cytotoxicity assays with this compound. What could be the cause?
A3: High variability in replicate wells is a common issue in in vitro assays and can stem from several factors.[3] These include:
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Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent pipetting technique.
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Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. Consider not using the outer wells for experimental data.
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Compound Precipitation: At high concentrations, this compound may precipitate out of solution, leading to uneven exposure of cells to the compound. Visually inspect the wells for any precipitate.
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Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of cells and reagents.
Q4: Could the vehicle used to dissolve this compound be contributing to the observed cytotoxicity?
A4: Yes, the vehicle (e.g., DMSO, ethanol) used to dissolve a compound can exhibit cytotoxicity, especially at higher concentrations. It is essential to run a vehicle control, where cells are treated with the same concentration of the vehicle as used in the highest concentration of this compound. This will help you differentiate the cytotoxic effects of the vehicle from those of the compound itself.
Troubleshooting Guides
Issue 1: High Background Signal in LDH Release Assay
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Potential Cause: Suboptimal cell culture conditions leading to stressed or dying control cells.[3]
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Troubleshooting Steps:
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Optimize Cell Seeding Density: Ensure cells are in a logarithmic growth phase and not over-confluent.
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Gentle Handling: Avoid vigorous pipetting or centrifugation that can damage cell membranes.
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Check for Contamination: Regularly test cell cultures for mycoplasma or other contaminants.
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Media Components: High levels of certain substances in the cell culture media could contribute to high background. Test individual media components if the issue persists.
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Issue 2: Low Signal or No Color Change in MTT/XTT Assay
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Potential Cause: Insufficient number of viable cells, compromised metabolic activity, or issues with the reagent.
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Troubleshooting Steps:
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Verify Cell Number: Ensure an adequate number of viable cells are seeded to generate a detectable signal.
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Reagent Integrity: Use fresh MTT/XTT reagent and ensure proper storage conditions.
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Solubilization Step: Ensure complete solubilization of the formazan crystals.
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Compound Interference: Test if this compound at high concentrations interferes with the MTT/XTT reagent in a cell-free system.
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Experimental Protocols
General Protocol for Assessing Cytotoxicity using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include untreated and vehicle controls.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Quantitative Data Summary
Table 1: Hypothetical Cytotoxicity Data for this compound in HepG2 Cells (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Untreated Control) | 100 ± 5.2 |
| 0 (Vehicle Control) | 98.5 ± 4.8 |
| 1 | 99.1 ± 5.5 |
| 10 | 95.3 ± 6.1 |
| 50 | 82.4 ± 7.3 |
| 100 | 65.7 ± 8.9 |
| 200 | 48.2 ± 9.5 |
| 500 | 25.1 ± 6.8 |
Table 2: Hypothetical LDH Release Data for this compound in HepG2 Cells
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Spontaneous Release) | 5.1 ± 1.2 |
| 0 (Vehicle Control) | 5.5 ± 1.5 |
| 1 | 6.2 ± 1.8 |
| 10 | 7.8 ± 2.1 |
| 50 | 10.3 ± 2.5 |
| 100 | 15.6 ± 3.1 |
| 200 | 22.4 ± 3.9 |
| 500 | 35.8 ± 4.7 |
| Maximum Release Control | 100 ± 0 |
Visualizations
Caption: General workflow for assessing the cytotoxicity of this compound.
Caption: A potential signaling pathway for PPARδ-mediated cytotoxicity.
References
Technical Support Center: Overcoming Poor Fonadelpar Efficacy in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Fonadelpar efficacy in preclinical models. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guides
Issue 1: Suboptimal Lipid Profile Modulation in Rodent Dyslipidemia Models
Question: We are not observing the expected decrease in triglycerides and/or increase in HDL cholesterol in our high-fat diet-induced obese C57BL/6 mouse model after treatment with this compound. What could be the underlying cause?
Answer:
Several factors can contribute to a lack of efficacy in rodent dyslipidemia models. Consider the following troubleshooting steps:
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Species-Specific Differences in Lipid Metabolism: PPARδ agonism can elicit different metabolic responses between rodents and primates.[1] While this compound is expected to improve lipid profiles, the magnitude of the effect can vary. Rodent models may not fully recapitulate the human lipid profile response.[1]
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Pharmacokinetics and Drug Exposure: Inadequate drug exposure at the target tissue is a common reason for poor efficacy. It is crucial to perform pharmacokinetic (PK) studies in the specific animal model to ensure that this compound is achieving sufficient concentrations in the plasma and liver. Lack of efficacy can be a result of poor absorption, rapid metabolism, or rapid excretion.[2][3]
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Model-Specific Pathophysiology: The chosen preclinical model may not be optimal. For instance, while the high-fat diet model in C57BL/6 mice is common, the underlying pathophysiology of dyslipidemia in this model may not be fully responsive to PPARδ agonism.[4]
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Dosing Regimen and Formulation: The dose, frequency, and formulation of this compound are critical. An inadequate dose or a formulation with poor bioavailability can lead to suboptimal exposure. Ensure the formulation is appropriate for the route of administration and the vehicle does not interfere with the compound's activity.
Troubleshooting Workflow: Suboptimal Lipid Modulation
Caption: Troubleshooting workflow for suboptimal lipid modulation.
Issue 2: Lack of Improvement in Ocular Surface Damage in Dry Eye Disease Models
Question: Our scopolamine-induced dry eye model in mice does not show a significant reduction in corneal fluorescein staining after topical this compound administration. Why might this be the case?
Answer:
Topical administration for dry eye disease presents its own set of challenges. Here are some potential reasons for a lack of efficacy and corresponding troubleshooting actions:
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Drug Penetration and Residence Time: The formulation of the eye drops is critical for ensuring that an adequate concentration of this compound reaches the ocular surface and is maintained for a sufficient duration. Poor penetration through the tear film or rapid clearance can lead to a lack of efficacy.
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Model Induction and Severity: The severity of the induced dry eye may be too profound for the therapeutic effect of this compound to be observed. It is important to have a well-characterized model with a consistent and appropriate level of pathology.
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Inflammatory Component: While this compound has anti-inflammatory properties, the specific inflammatory pathways activated in the scopolamine-induced model may not be the primary targets of PPARδ agonism.
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Endpoint Measurement Variability: Corneal staining can be subjective. Ensure that the scoring is performed by a trained and blinded observer to minimize variability. Consider incorporating more quantitative endpoints, such as measuring the levels of inflammatory cytokines in tear fluid.
Experimental Workflow: Dry Eye Model Efficacy Study
References
- 1. PPARδ agonists have opposing effects on insulin resistance in high fat-fed rats and mice due to different metabolic responses in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. parazapharma.com [parazapharma.com]
- 4. High-fat feeding rapidly induces obesity and lipid derangements in C57BL/6N mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for Validating Fonadelpar's Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fonadelpar, a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that regulates gene expression.[1][2] Upon binding to this compound, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription. This pathway is crucial in lipid metabolism, glucose homeostasis, and inflammatory responses.
Q2: What are the key downstream target genes of PPARδ activation by this compound?
Activation of PPARδ by agonists like this compound is known to upregulate the expression of genes involved in fatty acid oxidation and energy expenditure. Well-established target genes include:
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Pyruvate Dehydrogenase Kinase 4 (PDK4): Involved in regulating glucose metabolism.
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Angiopoietin-like 4 (ANGPTL4): Plays a role in lipid metabolism.
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Perilipin 2 (PLIN2): Associated with lipid droplets.
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CD36: A fatty acid translocase.
Q3: What are appropriate positive and negative controls for in vitro experiments with this compound?
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Positive Controls: A well-characterized, selective PPARδ agonist should be used as a positive control. GW0742 is a potent and highly selective PPARδ agonist commonly used for this purpose.
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Negative Controls:
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Vehicle Control: The vehicle used to dissolve this compound (e.g., DMSO) should be added to control cells at the same final concentration.
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Cell Line Control: To demonstrate that this compound's effects are PPARδ-dependent, experiments should be performed in a parental cell line that does not express PPARδ, or where PPARδ has been knocked down or knocked out. Any effects observed in these cells would be considered off-target.
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Q4: How can I be sure that the observed effects are specific to PPARδ and not other PPAR isoforms?
To confirm the selectivity of this compound for PPARδ, it is essential to perform counter-screening assays using cell lines that express PPARα and PPARγ. A luciferase reporter assay is a standard method for this, where cells are transfected with a construct containing the ligand-binding domain of each PPAR isoform fused to a reporter gene. By comparing the dose-response curves of this compound on all three PPAR isoforms, you can determine its selectivity.
Q5: What is a suitable vehicle for in vivo administration of this compound?
The choice of vehicle for in vivo studies is critical and depends on the physicochemical properties of this compound and the route of administration. Common vehicles for PPAR agonists include aqueous solutions with suspending agents like carboxymethylcellulose (CMC) or oil-based vehicles for oral administration. It is crucial to conduct a vehicle tolerability study to ensure the vehicle itself does not cause adverse effects.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| No or low activation of PPARδ target genes (e.g., in qPCR or reporter assays). | 1. Compound inactivity: this compound degradation or precipitation. 2. Cellular issues: Low PPARδ expression in the cell line, or mycoplasma contamination. 3. Assay conditions: Suboptimal incubation time or this compound concentration. | 1. Ensure this compound is fully dissolved. Prepare fresh stock solutions. 2. Confirm PPARδ expression in your cell line via Western blot or qPCR. Regularly test for mycoplasma. 3. Perform a time-course and dose-response experiment to identify optimal conditions. |
| High background or off-target effects observed. | 1. Non-specific activation: this compound may be activating other signaling pathways. 2. Cytotoxicity: High concentrations of this compound may be toxic to cells. | 1. Use a PPARδ antagonist to see if the effect is blocked. Test in a PPARδ-null cell line. 2. Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic concentration of this compound. |
| Inconsistent results between experiments. | 1. Reagent variability: Inconsistent batches of this compound, cells, or other reagents. 2. Technical variability: Inconsistent cell seeding density or treatment duration. | 1. Use the same batch of reagents for a set of comparative experiments. 2. Standardize all experimental procedures, including cell passage number and seeding density. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of expected metabolic effects (e.g., no change in blood glucose or lipids). | 1. Poor bioavailability: Inadequate absorption or rapid metabolism of this compound. 2. Insufficient dose: The dose administered may be too low to elicit a response. 3. Animal model: The chosen animal model may not be responsive to PPARδ agonism. | 1. Perform pharmacokinetic studies to determine the plasma concentration of this compound. 2. Conduct a dose-response study to find the optimal effective dose. 3. Ensure the animal model expresses PPARδ in the target tissues and is relevant to the disease being studied. |
| Unexpected adverse effects observed. | 1. Off-target effects: this compound may be interacting with other receptors or pathways. 2. Vehicle toxicity: The vehicle used for administration may be causing toxicity. | 1. Investigate potential off-target interactions through in vitro profiling. 2. Include a vehicle-only control group to assess the effects of the vehicle. |
Data Presentation
Table 1: Hypothetical In Vitro Selectivity Profile of this compound
This table presents hypothetical data to illustrate how the selectivity of this compound for PPAR isoforms could be presented. Actual experimental data should be used.
| PPAR Isoform | EC50 (nM) | Fold Selectivity vs. PPARδ |
| PPARδ | 1.5 | 1 |
| PPARα | 1250 | 833 |
| PPARγ | 2500 | 1667 |
Table 2: Hypothetical In Vivo Efficacy of this compound in a Dyslipidemia Model
This table presents hypothetical data from an 8-week preclinical study in a mouse model of dyslipidemia to demonstrate how in vivo data for this compound could be structured.
| Treatment Group | Change in Triglycerides (%) | Change in HDL-C (%) | Change in Body Weight (%) |
| Vehicle Control | +5% | -2% | +10% |
| This compound (10 mg/kg) | -45% | +30% | +2% |
| Positive Control (GW0742, 10 mg/kg) | -40% | +28% | +3% |
Experimental Protocols
PPAR Luciferase Reporter Gene Assay
Objective: To determine the potency and selectivity of this compound for PPARδ, PPARα, and PPARγ.
Methodology:
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Cell Culture and Transfection:
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Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
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Co-transfect cells with:
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An expression vector for the ligand-binding domain of human PPARδ, PPARα, or PPARγ fused to the GAL4 DNA-binding domain.
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A luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS).
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A control plasmid expressing Renilla luciferase for normalization.
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-
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Compound Treatment:
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24 hours post-transfection, plate the cells in a 96-well plate.
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Treat the cells with a serial dilution of this compound, a known PPARδ agonist (e.g., GW0742) as a positive control, and a vehicle control (e.g., DMSO).
-
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Luciferase Assay:
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After 24 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
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Data Analysis:
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Normalize firefly luciferase activity to Renilla luciferase activity.
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Plot the normalized luciferase activity against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
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Quantitative Real-Time PCR (qPCR) for Target Gene Expression
Objective: To measure the effect of this compound on the expression of PPARδ target genes.
Methodology:
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Cell Culture and Treatment:
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Culture cells of interest (e.g., myotubes, hepatocytes) and treat with this compound, a positive control, and a vehicle control for a predetermined time (e.g., 24 hours).
-
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RNA Extraction and cDNA Synthesis:
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Extract total RNA from the cells using a suitable RNA isolation kit.
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Synthesize cDNA from the RNA using a reverse transcription kit.
-
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qPCR:
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Perform qPCR using SYBR Green or TaqMan probes for the target genes (e.g., PDK4, ANGPTL4) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
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Data Analysis:
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Calculate the relative gene expression using the ΔΔCt method.
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Western Blotting for Target Protein Expression
Objective: To determine the effect of this compound on the protein levels of PPARδ targets.
Methodology:
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Protein Extraction:
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Lyse treated cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
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SDS-PAGE and Protein Transfer:
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Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with a primary antibody against the target protein (e.g., PDK4, ANGPTL4) overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
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Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
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Quantify the band intensity and normalize to a loading control (e.g., β-actin, GAPDH).
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In Vivo Glucose Tolerance Test (GTT)
Objective: To assess the effect of this compound on glucose metabolism in a relevant animal model.
Methodology:
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Animal Acclimation and Treatment:
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Acclimate animals (e.g., mice on a high-fat diet) for at least one week.
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Administer this compound, a positive control, or vehicle daily for the duration of the study (e.g., 4 weeks).
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Fasting:
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Fast the animals for 6 hours before the GTT.
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GTT Procedure:
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Measure baseline blood glucose from the tail vein (t=0).
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Administer a glucose bolus (2 g/kg) via intraperitoneal injection or oral gavage.
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Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
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Data Analysis:
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Plot blood glucose levels over time for each group.
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Calculate the area under the curve (AUC) for glucose excursion.
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Mandatory Visualizations
Caption: this compound-mediated PPARδ signaling pathway.
Caption: General experimental workflow for validating this compound's effects.
Caption: Logical workflow for troubleshooting unexpected results.
References
Validation & Comparative
A Head-to-Head Comparison of Fonadelpar with Other PPAR Agonists: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to PPAR Agonists and the Emergence of Fonadelpar
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism, as well as inflammation.[1][2] Agonists of these receptors have been a cornerstone in the treatment of metabolic diseases. The PPAR family consists of three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ).[1]
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PPARα agonists , such as fibrates, are primarily used to treat hypertriglyceridemia.[3]
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PPARγ agonists , like thiazolidinediones (TZDs), are effective insulin sensitizers used in the management of type 2 diabetes.[3]
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PPARδ agonists are an emerging class of drugs with the potential to address a broader range of metabolic and inflammatory conditions.
This compound is a novel, selective PPARδ agonist currently under investigation for the treatment of dyslipidemia, metabolic syndrome, and certain inflammatory diseases. Its mechanism of action centers on the activation of PPARδ, which leads to a cascade of genetic expression changes resulting in increased fatty acid oxidation, improved lipid profiles, and reduced inflammatory responses. Specifically, activation of PPARδ receptors is known to enhance the breakdown of fatty acids in the liver and muscles, leading to a decrease in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol, often referred to as "good cholesterol".
This guide provides a head-to-head comparison of this compound with other PPAR agonists, focusing on available preclinical and clinical data. Due to the early stage of this compound's development, direct comparative clinical trial data is limited. Therefore, this guide will present available data for this compound and other relevant PPAR agonists to facilitate an objective comparison for research and drug development professionals.
Mechanism of Action: The PPARδ Signaling Pathway
PPAR agonists exert their effects by binding to and activating their respective PPAR isoforms. Upon activation, the PPAR receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Comparative Efficacy in Dyslipidemia
While direct head-to-head clinical trial data for this compound against other PPAR agonists is not yet available, we can compare the reported effects of this compound and other selective PPARδ agonists, such as seladelpar and the research compound GW501516, on key lipid parameters.
Table 1: Comparison of Efficacy in Dyslipidemia (Preclinical and Clinical Data)
| Parameter | This compound | Seladelpar | GW501516 |
| Triglycerides (TG) | Significant reduction observed in initial studies. | In a Phase 3 trial for Primary Biliary Cholangitis (PBC), seladelpar demonstrated a reduction in triglycerides. | In healthy volunteers, a trend towards lower TG was observed. In animal models, significant TG reduction was noted. |
| HDL Cholesterol | Significant increase observed in initial studies. | In PBC patients, seladelpar treatment led to an increase in HDL-C. | In healthy volunteers and obese rhesus monkeys, GW501516 significantly increased HDL-C. |
| LDL Cholesterol | Reported to improve the overall lipid profile. | In PBC patients, seladelpar treatment resulted in a reduction of LDL-C. | In subjects with low HDL-C, GW501516 led to a significant reduction in LDL-C. |
| Apolipoprotein A1 (ApoA1) | Data not available. | Data not available. | In subjects with low HDL-C, GW501516 caused a significant increase in ApoA1. |
| Apolipoprotein B (ApoB) | Data not available. | Data not available. | In subjects with low HDL-C, GW501516 led to a significant reduction in ApoB. |
Note: The data presented is a summary from various studies and does not represent a direct head-to-head comparison in a single clinical trial. The patient populations and study designs may vary.
Experimental Protocols
To facilitate further research and comparative studies, this section outlines detailed methodologies for key experiments used to characterize and compare PPAR agonists.
In Vitro Assays
1. PPAR Transactivation Assay
This assay measures the ability of a compound to activate a specific PPAR isoform and induce the expression of a reporter gene.
Protocol Details:
-
Cell Lines: HEK293, COS-1, or other suitable cell lines.
-
Plasmids:
-
Expression vector for the full-length human or mouse PPAR isoform (α, δ, or γ).
-
Reporter vector containing multiple copies of a PPRE upstream of a luciferase gene.
-
A control vector expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.
-
-
Transfection Reagent: Use a standard lipid-based transfection reagent.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and other PPAR agonists) in the appropriate vehicle (e.g., DMSO).
-
Lysis and Reporter Assay: Use a commercial dual-luciferase reporter assay system for detection.
-
Data Analysis: Calculate the fold activation relative to vehicle control and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.
2. Coactivator Recruitment Assay
This assay measures the ligand-dependent interaction between a PPAR and a coactivator protein, which is a crucial step in transcriptional activation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method for this assay.
Protocol Details:
-
Reagents:
-
Purified, tagged (e.g., GST- or His-tagged) PPAR Ligand Binding Domain (LBD).
-
A fluorescently labeled coactivator peptide (e.g., from SRC-1 or PGC-1α).
-
A lanthanide-labeled antibody that binds to the PPAR LBD tag (e.g., Europium-labeled anti-GST).
-
-
Procedure:
-
Incubate the PPAR LBD with the test compound.
-
Add the fluorescently labeled coactivator peptide and the lanthanide-labeled antibody.
-
Measure the TR-FRET signal. An increased signal indicates the recruitment of the coactivator to the PPAR LBD.
-
-
Data Analysis: Determine the EC50 for coactivator recruitment.
In Vivo Efficacy Model
Dyslipidemia Animal Model (e.g., High-Fat Diet-Induced Obese Mice)
This model is used to evaluate the in vivo efficacy of PPAR agonists on lipid metabolism.
Protocol Details:
-
Animal Model: C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity and dyslipidemia. Other models like ApoE-/- or LDLR-/- mice on a Western diet can also be used for atherosclerosis studies.
-
Diet: A high-fat diet (e.g., 45-60% kcal from fat) is used to induce the disease phenotype.
-
Drug Administration: Compounds are typically administered daily by oral gavage.
-
Endpoint Measurements:
-
Plasma Lipids: Measure total cholesterol (TC), triglycerides (TG), HDL-C, and LDL-C using enzymatic colorimetric assays.
-
Gene Expression: Analyze the expression of PPAR target genes in the liver and adipose tissue using quantitative real-time PCR (qRT-PCR). Key target genes include those involved in fatty acid transport (e.g., CD36), fatty acid oxidation (e.g., CPT1), and cholesterol metabolism (e.g., ABCA1).
-
Histology: Perform histological analysis of the liver to assess steatosis.
-
Safety and Tolerability
The safety profile is a critical aspect of drug development. While comprehensive safety data for this compound is still emerging from ongoing clinical trials, the known side effects of other PPAR agonists provide a basis for comparison.
Table 2: General Safety and Tolerability of PPAR Agonists
| PPAR Agonist Class | Common Adverse Effects |
| PPARα (Fibrates) | Myopathy (especially when co-administered with statins), rhabdomyolysis, increased serum creatinine. |
| PPARγ (Thiazolidinediones) | Weight gain, fluid retention, peripheral edema, increased risk of heart failure. |
| Dual PPARα/γ Agonists | Have shown a combination of the side effects of both classes, leading to the discontinuation of several candidates. |
| PPARδ Agonists | Early research on some PPARδ agonists raised concerns about potential carcinogenicity in rodents, which led to the discontinuation of GW501516 development. However, newer selective PPARδ agonists like seladelpar have demonstrated a favorable safety and tolerability profile in clinical trials for PBC. |
It is crucial to note that the safety profile of each compound is unique and must be evaluated on a case-by-case basis in well-controlled clinical trials.
Conclusion and Future Directions
This compound, as a selective PPARδ agonist, holds promise for the treatment of dyslipidemia and other metabolic disorders. While direct comparative data are still limited, the available information suggests that selective PPARδ agonism can lead to beneficial effects on lipid profiles, including reductions in triglycerides and LDL-C, and increases in HDL-C.
The provided experimental protocols offer a framework for researchers to conduct head-to-head studies to rigorously evaluate the comparative efficacy and safety of this compound against other PPAR agonists. Such studies are essential to fully understand the therapeutic potential and place in therapy for this emerging class of drugs. As more data from ongoing clinical trials of this compound become available, a more definitive comparison will be possible.
References
Validating Fonadelpar's selectivity for PPARδ over PPARα/γ
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fonadelpar's selectivity for the peroxisome proliferator-activated receptor delta (PPARδ) over its alpha (PPARα) and gamma (PPARγ) isoforms. The following sections present quantitative data from in vitro studies, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of PPAR Agonist Selectivity
The selectivity of a PPAR agonist is a critical determinant of its therapeutic efficacy and side-effect profile. The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other notable PPARδ agonists, illustrating their relative potencies and selectivities for the three human PPAR isoforms.
| Compound | PPARδ EC50 | PPARα EC50 | PPARγ EC50 | Fold Selectivity (δ vs. α) | Fold Selectivity (δ vs. γ) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Not applicable | Not applicable |
| Seladelpar (MBX-8025) | 2 nM[1] | 1500 nM (>750-fold)[1] | 5000 nM (>2500-fold)[1] | >750 | >2500 |
| GW0742 | 1 nM[2][3] | 1100 nM (1100-fold) | 2000 nM (2000-fold) | 1100 | 2000 |
Note: While this compound is identified as a PPARδ agonist, specific public domain data on its EC50 values for the different PPAR isoforms were not available at the time of this publication.
PPARδ Signaling Pathway
Activation of PPARδ by an agonist like this compound initiates a cascade of molecular events that regulate gene expression. The following diagram illustrates the canonical PPARδ signaling pathway.
Caption: PPARδ signaling pathway initiated by an agonist.
Upon entering the cell, a PPARδ agonist binds to and activates the PPARδ receptor, which is typically found in a heterodimeric complex with the Retinoid X Receptor (RXR) in the nucleus. This activation induces a conformational change in the PPARδ-RXR complex, leading to the recruitment of coactivator proteins. The entire complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in crucial metabolic processes, including fatty acid uptake, transport, and β-oxidation.
Experimental Protocols
The determination of a compound's selectivity for different PPAR isoforms relies on robust and validated in vitro assays. The following are detailed methodologies for two key experiments commonly used in the field.
Cell-Based PPAR Transactivation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate a specific PPAR isoform and induce the expression of a reporter gene.
Objective: To quantify the dose-dependent activation of PPARδ, PPARα, and PPARγ by a test compound.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293, COS-7) is cultured in appropriate media. The cells are then transiently co-transfected with two plasmids:
-
An expression vector containing the ligand-binding domain (LBD) of the human PPAR isoform (δ, α, or γ) fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
-
Compound Treatment: After transfection, the cells are treated with a range of concentrations of the test compound (e.g., this compound) or a known reference agonist for each PPAR isoform. A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis and Luciferase Assay: Following an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The luciferase signal is normalized to a control (e.g., total protein concentration or a co-transfected Renilla luciferase reporter). The fold activation relative to the vehicle control is calculated for each compound concentration. The EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, is determined by fitting the dose-response data to a sigmoidal curve.
Workflow Diagram:
References
- 1. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
Cross-Validation of Fonadelpar's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fonadelpar is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that has shown potential in treating metabolic diseases such as dyslipidemia and nonalcoholic steatohepatitis (NASH), as well as certain inflammatory conditions.[1] Its mechanism of action centers on the activation of PPARδ, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism, energy homeostasis, and inflammation.[1] This guide provides a comparative analysis of the effects of PPARδ activation in various cell lines, using data from studies on well-characterized agonists like GW501516 and seladelpar as proxies for this compound's activity, due to the limited availability of publicly accessible in vitro data for this compound itself. The objective is to offer a cross-validation of the expected cellular effects of this compound and to provide researchers with detailed experimental protocols for their own investigations.
Data Presentation: Comparative Effects of PPARδ Agonists in Various Cell Lines
The following tables summarize the quantitative effects of PPARδ agonists on cell proliferation, gene expression, and lipid metabolism in different cell lines.
Table 1: Effect of PPARδ Agonists on Cancer Cell Proliferation
| Cell Line | Agonist | Concentration | Effect on Proliferation | Assay | Reference |
| Colon Cancer | |||||
| HCT116 | GW501516 | 1-10 µM | Inhibition | Coulter Counting | [2] |
| Liver Cancer | |||||
| HepG2 | GW501516 | Not specified | Increased growth in serum-deprived conditions | Colorimetric assays | [2] |
| Breast Cancer | |||||
| MCF7 | GW501516 | 1-10 µM | Inhibition | Coulter Counting | [3] |
| T47D, MCF7 | Compound F, GW501516 | Not specified | Stimulation | Not specified | |
| Melanoma | |||||
| UACC903 | GW501516 | 1-10 µM | Inhibition | Coulter Counting | |
| Thyroid Cancer | |||||
| FRO, NPA, ARO | GW501516 | Dose-dependent | Inhibition | CCK-8 assay |
Table 2: Effect of PPARδ Agonists on Gene Expression
| Cell Line | Agonist | Target Gene | Effect on Expression | Method | Reference |
| Hepatocytes (Primary Mouse) | Seladelpar | Ehhadh, Cyp4a14, Abcb4 | Upregulation | snRNA-seq | |
| Cholangiocytes (Mouse) | Seladelpar | Ehhadh, Cyp4a14, Pdk4, Angptl4 | Upregulation | snRNA-seq | |
| Skeletal Muscle Cells (Human) | GW501516 | ANGPTL4, PDK4 | Upregulation | Real-time RT-PCR | |
| Pancreatic Cancer Cells (Mia PaCa-2) | GW501516 | IL1RA, TGFB, SOD1, FGF21 | Upregulation | qPCR | |
| Hepatocellular Carcinoma (HepG2, SMMC7721) | shRNA knockdown of PDK4 | FASN, SCD | Upregulation | Not specified |
Table 3: Effect of PPARδ Agonists on Lipid Metabolism
| Cell Line | Agonist | Effect | Assay | Reference |
| Hepatocytes (HepG2) | Seladelpar | Reduced lipid accumulation | Oil Red O staining | |
| Skeletal Muscle Cells (Rat L6) | GW501516 | Increased fatty acid oxidation | Not specified | |
| Skeletal Muscle Cells (Human) | GW501516 | Increased apolipoprotein-A1 specific cholesterol efflux | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and cross-validation of these findings.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PPARδ agonist (e.g., this compound, GW501516) or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
Gene Expression Analysis (Quantitative Real-Time RT-PCR)
This protocol is used to quantify the expression levels of target genes in response to treatment with a PPARδ agonist.
Materials:
-
RNA extraction kit (e.g., Trizol, RNeasy Mini Kit)
-
Reverse transcription kit
-
qPCR master mix (containing SYBR Green or TaqMan probes)
-
Primers for target genes (e.g., ANGPTL4, PDK4) and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Treat cells with the PPARδ agonist or vehicle control. Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, primers for the target and reference genes, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control groups, normalized to the reference gene.
Lipid Accumulation Assay (Oil Red O Staining)
This protocol is used to visualize and quantify the accumulation of neutral lipids in cells.
Materials:
-
24-well plates
-
Oil Red O (ORO) stock solution (e.g., 0.5% in isopropanol)
-
ORO working solution (e.g., 60% ORO stock solution in distilled water)
-
Formalin (10%) for cell fixation
-
Microscope
Procedure:
-
Seed cells (e.g., HepG2) in a 24-well plate and allow them to adhere.
-
Induce lipid accumulation by treating the cells with a mixture of oleic and palmitic acids.
-
Treat the cells with the PPARδ agonist or vehicle control for the desired duration.
-
Wash the cells with PBS and fix them with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with the ORO working solution for 10-15 minutes at room temperature.
-
Wash the cells with water to remove excess stain.
-
Visualize the lipid droplets under a microscope. For quantification, the stained lipid droplets can be eluted with isopropanol, and the absorbance of the eluate can be measured at approximately 510 nm.
Mandatory Visualizations
PPARδ Signaling Pathway
Caption: PPARδ signaling pathway activated by this compound.
Experimental Workflow for In Vitro Cross-Validation
Caption: Workflow for comparing this compound's effects in vitro.
References
- 1. Angiopoietin-like 4 mediates PPAR delta effect on lipoprotein lipase-dependent fatty acid uptake but not on beta-oxidation in myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of GW501516 and the role of Peroxisome proliferator-activated receptor β/δ and B-cell lymphoma 6 in inflammatory signaling in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Efficacy of Fonadelpar in Preclinical Animal Models: A Guide for Researchers
For researchers and professionals in drug development, this guide provides a comparative analysis of Fonadelpar's efficacy across various animal models of dyslipidemia and metabolic syndrome. The data presented is based on available preclinical research on this compound and other closely related peroxisome proliferator-activated receptor delta (PPARδ) agonists.
This compound is a selective PPARδ agonist under investigation for its potential to treat metabolic disorders such as dyslipidemia and metabolic syndrome.[1] Its mechanism of action centers on the activation of PPARδ receptors, which are crucial regulators of lipid metabolism, inflammation, and energy balance.[1] Activation of these receptors can lead to an improved lipid profile, including reduced triglycerides and increased high-density lipoprotein (HDL) cholesterol, by enhancing fatty acid oxidation in tissues like the liver and muscles.[1]
Efficacy in Rodent Models
Studies in various rodent models have demonstrated the potential of PPARδ agonists to ameliorate dyslipidemia and features of metabolic syndrome.
Mouse Models
In diet-induced obese mice, PPARδ agonists have shown beneficial effects on lipid parameters. For instance, in AKR/J mice fed a high-fat diet, a PPARδ agonist (GW0742) induced a slight decrease in fat mass. When combined with a PPARα agonist, a synergistic reduction in body weight and food intake was observed. Another PPAR pan-agonist with PPARδ activity, GW4148, led to a significant and sustained reduction in body weight and fat mass.
A study on ApoE-/- mice, a common model for atherosclerosis, treated with the PPARδ agonist GW501516 on a high-fat diet, showed a significant reduction in atherosclerotic lesion formation.[2] Specifically, there was a 30% reduction in the total lesion area in the aorta after 8 weeks of treatment.[2]
In db/db mice, a genetic model of type 2 diabetes, the PPARδ agonist GW501516 improved diabetic conditions by decreasing plasma glucose and insulin levels.
Rat Models
In preclinical studies involving rat models, fenofibrate, a PPARα agonist often used as a comparator, has been shown to reduce age-related hypercholesterolemia in Sprague-Dawley rats on a standard diet. After five weeks of treatment, fenofibrate significantly decreased plasma total cholesterol and free fatty acid levels.
Efficacy in Non-Human Primate Models
Non-human primates are considered highly relevant preclinical models for human dyslipidemia due to similarities in lipid metabolism.
In a study involving obese rhesus monkeys, the PPARδ agonist Cardarine (GW501516) demonstrated positive effects on the lipid profile. The treatment led to an increase in HDL cholesterol and a decrease in LDL cholesterol.
Comparative Data Summary
The following tables summarize the quantitative data on the efficacy of PPARδ agonists, including this compound's close analogue GW501516, and the comparator fenofibrate in various animal models.
| Drug | Animal Model | Key Efficacy Parameters | Results | Reference |
| GW501516 (PPARδ Agonist) | ApoE-/- Mice (High-Fat Diet) | Aortic Atherosclerotic Lesion Area | 30% reduction after 8 weeks | |
| GW501516 (PPARδ Agonist) | Obese Rhesus Monkeys | HDL Cholesterol | Increased | |
| GW501516 (PPARδ Agonist) | Obese Rhesus Monkeys | LDL Cholesterol | Lowered | |
| GW0742 (PPARδ Agonist) | Diet-Induced Obese AKR/J Mice | Fat Mass | Slight decrease | |
| GW4148 (PPAR pan-Agonist) | Diet-Induced Obese AKR/J Mice | Body Weight and Fat Mass | Significant and sustained reduction | |
| Fenofibrate (PPARα Agonist) | Sprague-Dawley Rats (Aging) | Plasma Total Cholesterol | Significantly decreased | |
| Fenofibrate (PPARα Agonist) | Sprague-Dawley Rats (Aging) | Plasma Free Fatty Acids | Significantly decreased | |
| Fenofibrate (PPARα Agonist) | Obese Dogs | Triglycerides | Normalized | |
| Fenofibrate (PPARα Agonist) | Obese Dogs | Serum Cholesterol | Decreased in 9 out of 10 dogs |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols used in key studies.
Study of GW501516 in ApoE-/- Mice
-
Animal Model: Ten-week-old male ApoE-/- mice.
-
Diet: High-fat diet.
-
Treatment: Mice were administered either a vehicle or GW501516 at a dose of 2 mg/kg/day for 8 weeks.
-
Efficacy Assessment: Atherosclerotic lesion formation was quantified by measuring the total lesion area in the aorta.
Study of Fenofibrate in Sprague-Dawley Rats
-
Animal Model: Eight-week-old male Sprague-Dawley rats.
-
Diet: Standard chow.
-
Treatment: Fenofibrate was administered for 5 weeks.
-
Efficacy Assessment: Plasma levels of total cholesterol, triglycerides, and free fatty acids were measured.
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its efficacy in an animal model.
Caption: Mechanism of action of this compound.
Caption: A typical experimental workflow.
References
A Comparative Mechanistic Study: Fonadelpar vs. Fenofibrate in Lipid Metabolism and Inflammation
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the molecular mechanisms of fonadelpar and fenofibrate, two key players in the management of dyslipidemia. This document outlines their distinct signaling pathways, supported by available data, and provides a framework for understanding their therapeutic potential.
This compound, an investigational selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, and fenofibrate, a well-established peroxisome proliferator-activated receptor alpha (PPARα) agonist, both exert their primary effects by modulating lipid and glucose metabolism. While both are members of the PPAR agonist class, their differing receptor affinities translate into distinct downstream signaling cascades and potentially different clinical profiles.
Mechanism of Action: A Tale of Two Receptors
Fenofibrate, a third-generation fibric acid derivative, is a prodrug that is converted to its active metabolite, fenofibric acid.[1] Fenofibric acid activates PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[1] This activation leads to an increase in the transcription of genes involved in fatty acid oxidation, resulting in enhanced breakdown of fatty acids in the liver.[1] Consequently, there is a reduction in triglyceride and very-low-density lipoprotein (VLDL) levels in the bloodstream.[1] Fenofibrate also increases the synthesis of apolipoproteins A-I and A-II, key components of high-density lipoprotein (HDL), leading to an increase in HDL cholesterol.[1]
This compound, in contrast, is a selective agonist of PPARδ. PPARδ activation also promotes the expression of genes involved in fatty acid oxidation and energy homeostasis. This leads to increased breakdown of fatty acids in the liver and muscles, resulting in decreased triglyceride levels and increased HDL cholesterol. Beyond its effects on lipid metabolism, this compound is also being investigated for its anti-inflammatory properties, which are thought to contribute to its therapeutic potential in metabolic and inflammatory diseases.
Comparative Data on Lipid Profile Modulation
While direct head-to-head clinical trial data for this compound versus fenofibrate is not yet widely available, data from separate studies provide insights into their respective efficacies.
| Parameter | Fenofibrate | This compound |
| Primary Target | PPARα | PPARδ |
| Effect on Triglycerides (TG) | Significant Reduction (up to 50%) | Decrease |
| Effect on HDL-C | Increase (up to 20%) | Increase |
| Effect on LDL-C | Reduction | Not explicitly stated |
| Anti-inflammatory Effects | Reduces fibrinogen and C-reactive protein (CRP) | Reduces chronic inflammation associated with metabolic syndrome |
Table 1: Summary of Lipid-Modifying and Anti-inflammatory Effects
Signaling Pathways: A Visual Comparison
The distinct receptor targets of this compound and fenofibrate initiate different downstream signaling cascades.
Figure 1: Fenofibrate Signaling Pathway.
Figure 2: this compound Signaling Pathway.
Experimental Protocols
Detailed experimental protocols for the clinical trials cited are extensive. However, a general workflow for assessing the lipid-lowering efficacy of these compounds is presented below.
Figure 3: General Clinical Trial Workflow.
Key Methodologies:
-
Lipid Panel Analysis: Standard enzymatic colorimetric assays are used to measure total cholesterol, HDL-C, LDL-C, and triglycerides from fasting blood samples.
-
Gene Expression Analysis: Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) or microarray analysis can be employed on liver biopsies or peripheral blood mononuclear cells to assess the expression levels of PPAR target genes.
-
Western Blotting: This technique is used to quantify the protein levels of key enzymes and apolipoproteins involved in lipid metabolism.
Conclusion
This compound and fenofibrate represent two distinct approaches to activating PPARs for the management of dyslipidemia. Fenofibrate's established role as a PPARα agonist has a long history of clinical use. This compound, as a selective PPARδ agonist, holds promise for a potentially different spectrum of metabolic and anti-inflammatory benefits. Further head-to-head comparative studies are essential to fully elucidate their relative efficacy and safety profiles and to define their optimal roles in clinical practice. The distinct signaling pathways and downstream effects highlighted in this guide provide a foundation for future research and drug development in this critical therapeutic area.
References
Replicating Published Findings for a Selective PPARδ Agonist: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a framework for replicating and comparing the effects of selective peroxisome proliferator-activated receptor delta (PPARδ) agonists, using the well-documented compound GW501516 as a primary example in the absence of publicly available, peer-reviewed quantitative data for Fonadelpar.
This compound is a selective PPARδ agonist that has been investigated for its potential to treat dyslipidemia and metabolic syndrome.[1] The primary mechanism of action for PPARδ agonists involves the activation of the PPARδ nuclear receptor, a key regulator of genes involved in lipid metabolism and energy homeostasis.[1] Activation of PPARδ leads to increased fatty acid oxidation, which can result in improved lipid profiles, including decreased triglycerides and increased high-density lipoprotein (HDL) cholesterol.
While specific clinical trial data for this compound remains largely within the sponsoring pharmaceutical companies, extensive research on other selective PPARδ agonists, such as GW501516 (also known as Cardarine), provides a strong basis for understanding the expected effects and for designing replication studies. This guide will leverage the published findings on GW501516 to provide quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.
Comparative Performance of PPAR Agonists
The following table summarizes the quantitative effects of various PPAR agonists on key lipid parameters, providing a comparative landscape for evaluating a selective PPARδ agonist like this compound.
| Compound Class | Compound Example | Dose | Study Population | % Change in Triglycerides | % Change in HDL-C | % Change in LDL-C | Reference |
| Selective PPARδ Agonist | GW501516 | 10 mg/day | Healthy Volunteers | ↓ 16.9% | ↑ 16.9% | ↓ 7.3% | [2] |
| GW501516 | 2.5 mg/day | Dyslipidemic Men with Central Obesity | ↓ 26% | ↑ 19% | ↓ 23% | [3] | |
| Dual PPARα/γ Agonist | Saroglitazar | 4 mg | Patients with Diabetic Dyslipidemia | ↓ 45.5% | ↑ 5.3% | ↓ 26.2% | |
| Selective PPARα Modulator | Pemafibrate | 0.2-0.4 mg/day | Dyslipidemic Patients | ↓ 42.7-44.9% | ↑ 15.6-17.7% | ↓ 4.3-5.2% |
Experimental Protocols for Replication
To replicate the core findings of selective PPARδ agonism on lipid metabolism, the following experimental designs can be adapted.
In Vitro Adipocyte Differentiation Assay
This protocol is designed to assess the effect of a PPARδ agonist on the differentiation of pre-adipocytes into mature adipocytes.
-
Cell Line: 3T3-L1 pre-adipocytes.
-
Differentiation Induction:
-
Culture 3T3-L1 cells to confluence.
-
Two days post-confluence, induce differentiation with a cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% fetal bovine serum.
-
Treat cells with the PPARδ agonist (e.g., this compound or GW501516) at various concentrations or a vehicle control.
-
After 48 hours, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin and continue treatment with the test compound.
-
Replace the medium every 48 hours.
-
-
Analysis:
-
After 8-10 days, assess adipocyte differentiation by Oil Red O staining to visualize lipid droplet accumulation.
-
Quantify lipid accumulation by extracting the Oil Red O stain with isopropanol and measuring the absorbance at 520 nm.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of adipogenic marker genes such as Pparg, Cebpa, and Fabp4.
-
Animal Model of Dyslipidemia
This protocol outlines an in vivo study to evaluate the effect of a PPARδ agonist on lipid profiles in a diet-induced model of dyslipidemia.
-
Animal Model: C57BL/6J mice.
-
Diet: High-fat diet (HFD), typically 45-60% of calories from fat, for 8-12 weeks to induce obesity and dyslipidemia.
-
Treatment:
-
Following the HFD induction period, randomly assign mice to treatment groups.
-
Administer the PPARδ agonist (e.g., this compound or a comparator like GW0742 at 3 mg/kg/day) or vehicle control daily via oral gavage for a predefined period (e.g., 4-8 weeks).
-
-
Analysis:
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood samples following a fasting period (typically 4-6 hours).
-
Measure plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C using commercially available enzymatic kits.
-
Isolate tissues such as the liver and skeletal muscle for gene expression analysis (e.g., qRT-PCR for genes like Cpt1b, Pdk4) or histological analysis (e.g., H&E staining of the liver for steatosis).
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for investigating selective PPARδ agonists.
Caption: Signaling pathway of this compound as a PPARδ agonist.
Caption: Workflow for an in vivo study of a PPARδ agonist.
References
Independent Validation of Fonadelpar's Therapeutic Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fonadelpar's therapeutic potential against existing alternatives for key indications, supported by available experimental data. This compound is an investigational selective peroxisome proliferator-activated receptor delta (PPARδ) agonist with potential applications in metabolic and inflammatory disorders.[1][2]
Mechanism of Action: PPARδ Activation
This compound exerts its effects by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, energy homeostasis, and inflammation.[1] Upon activation by a ligand like this compound, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription. This leads to increased fatty acid oxidation, improved lipid profiles (decrease in triglycerides and increase in HDL cholesterol), and reduced inflammatory responses.[1]
Figure 1: Signaling pathway of this compound via PPARδ activation.
Therapeutic Area: Dyslipidemia and Metabolic Syndrome
Initial studies have indicated that this compound shows promise in treating dyslipidemia, a condition characterized by abnormal lipid levels in the blood, and metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[1]
Comparative Analysis: this compound vs. Standard of Care
| Feature | This compound (PPARδ Agonist) | Statins (HMG-CoA Reductase Inhibitors) | Fibrates (PPARα Agonists) | Metformin (Biguanide) |
| Primary Mechanism | Selective PPARδ agonist, regulating genes involved in lipid metabolism and inflammation. | Inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis. | Activate PPARα, primarily affecting triglyceride metabolism. | Decreases hepatic glucose production and improves insulin sensitivity. |
| Reported Efficacy | Preclinical and early clinical studies suggest significant improvements in lipid profiles and inflammatory markers. Specific quantitative data from late-stage trials is not yet publicly available. | Lower LDL-C by 30-50% or more, reducing cardiovascular events. | Lower triglycerides by 20-50% and increase HDL-C. | Primarily lowers blood glucose; may have modest benefits on lipid profile. |
| Key Advantages | Potential to address multiple facets of metabolic syndrome, including dyslipidemia and inflammation. | Well-established efficacy in lowering LDL-C and reducing cardiovascular risk. | Effective in lowering triglycerides, particularly in patients with severe hypertriglyceridemia. | First-line therapy for type 2 diabetes with a good safety profile. |
| Potential Side Effects | Specific side effect profile from large-scale trials is not yet fully characterized. A former PPARδ agonist, GW501516, was halted due to cancer findings in rodents. | Muscle pain, liver enzyme abnormalities, increased risk of type 2 diabetes. | Dyspepsia, gallstones, myopathy (especially when combined with statins). | Gastrointestinal side effects (e.g., diarrhea, nausea), lactic acidosis (rare). |
| Clinical Trial Status | Undergoing clinical trials for various indications. | Extensively studied in numerous large-scale clinical trials. | Well-established through numerous clinical trials. | Extensively studied and widely used in clinical practice. |
Experimental Protocols: Dyslipidemia Clinical Trial
A typical Phase 3 clinical trial evaluating a novel lipid-modifying agent like this compound would likely follow a protocol similar to this:
Figure 2: Workflow for a dyslipidemia clinical trial.
Methodology:
-
Patient Population: Adults with primary hypercholesterolemia or mixed dyslipidemia, often with other risk factors for cardiovascular disease.
-
Study Design: A multicenter, randomized, double-blind, placebo- or active-controlled study.
-
Intervention: Patients are randomized to receive either this compound at a specified dose, a placebo, or an active comparator (e.g., a standard-of-care statin).
-
Primary Efficacy Endpoints: The primary outcome is typically the percent change in low-density lipoprotein cholesterol (LDL-C) from baseline to a predetermined time point (e.g., 12 weeks).
-
Secondary Efficacy Endpoints: These may include changes in other lipid parameters such as total cholesterol, high-density lipoprotein cholesterol (HDL-C), triglycerides (TG), and non-HDL-C. Changes in inflammatory markers like C-reactive protein (CRP) and interleukin-6 (IL-6) are also often assessed.
-
Safety and Tolerability: Assessed through the monitoring of adverse events, clinical laboratory tests (including liver function tests and creatine kinase), vital signs, and physical examinations.
Therapeutic Area: Dry Eye Disease
This compound is also being investigated for the treatment of dry eye disease (DED), a common condition characterized by insufficient tears and ocular surface inflammation. A Phase 3 clinical trial (NCT03527212) has been completed, although detailed results have not yet been widely published.
Comparative Analysis: this compound vs. FDA-Approved Dry Eye Disease Treatments
| Feature | This compound (PPARδ Agonist) | Cyclosporine Ophthalmic (e.g., Restasis, Cequa) | Lifitegrast Ophthalmic (Xiidra) | Corticosteroid Ophthalmic (e.g., Eysuvis) |
| Primary Mechanism | Selective PPARδ agonist, believed to reduce inflammation on the ocular surface. | Calcineurin inhibitor immunosuppressant; increases tear production by reducing inflammation. | Lymphocyte function-associated antigen-1 (LFA-1) antagonist; blocks T-cell mediated inflammation. | Anti-inflammatory; reduces ocular surface inflammation. |
| Reported Efficacy | A Phase 3 trial (NCT03527212) has been completed. Specific efficacy data on signs and symptoms of DED are pending public release. | Statistically significant improvements in Schirmer's test (a measure of tear production) and some patient-reported symptoms. | Statistically significant improvements in both the signs (e.g., inferior corneal staining score) and symptoms (e.g., eye dryness score) of DED. | Effective for the short-term treatment of dry eye flares, providing rapid symptom relief. |
| Key Advantages | Potentially a novel mechanism of action for DED. | Long-term treatment that can increase the eye's natural ability to produce tears. | Targets both signs and symptoms of DED. | Rapid onset of action for acute symptoms. |
| Potential Side Effects | Ocular side effect profile from large-scale trials is not yet fully characterized. | Ocular burning, stinging, blurred vision. | Eye irritation, unusual taste sensation (dysgeusia), blurred vision. | Increased intraocular pressure, cataracts with long-term use. |
| Clinical Trial Status | Phase 3 completed. | FDA-approved and widely prescribed. | FDA-approved and widely prescribed. | FDA-approved for short-term use. |
Experimental Protocols: Dry Eye Disease Clinical Trial
A typical Phase 3 clinical trial for a new dry eye therapy like this compound would adhere to FDA guidance and generally follow this structure:
Figure 3: Workflow for a dry eye disease clinical trial.
Methodology:
-
Patient Population: Patients with a diagnosis of moderate-to-severe dry eye disease, confirmed by both objective signs and subjective symptoms.
-
Study Design: A multicenter, randomized, double-masked, vehicle-controlled study.
-
Intervention: Patients are randomized to receive either this compound ophthalmic solution or its vehicle (placebo) administered topically to the eye(s) over a specified period.
-
Co-Primary Efficacy Endpoints: The FDA typically requires demonstration of a statistically significant improvement in at least one objective sign and one subjective symptom of DED.
-
Signs: Commonly measured by changes in corneal fluorescein staining, conjunctival staining, or Schirmer's test score (with or without anesthesia).
-
Symptoms: Assessed using validated patient-reported outcome questionnaires, such as the Ocular Surface Disease Index (OSDI) or a visual analog scale (VAS) for ocular discomfort or dryness.
-
-
Safety and Tolerability: Monitored through the recording of adverse events, ophthalmic examinations (including visual acuity and intraocular pressure), and other relevant safety assessments.
Conclusion
This compound, as a selective PPARδ agonist, represents a novel therapeutic approach with the potential to address unmet needs in the treatment of dyslipidemia, metabolic syndrome, and dry eye disease. Its mechanism of action, which targets the regulation of lipid metabolism and inflammation, is a key differentiator from many existing therapies. While preclinical and early clinical data are promising, the comprehensive evaluation of its efficacy and safety profile awaits the public disclosure of detailed results from late-stage clinical trials. A thorough comparison with established treatments will be more definitive once this quantitative data becomes available.
References
Assessing the Translational Relevance of Fonadelpar Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fonadelpar is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1] PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and energy homeostasis. Activation of PPARδ receptors by agonists like this compound is anticipated to offer therapeutic benefits in treating conditions such as dyslipidemia, metabolic syndrome, and certain inflammatory diseases. This guide provides a comparative assessment of the preclinical data available for PPARδ agonists, with a focus on this compound and its key comparators, Seladelpar and Elafibranor, to help evaluate their translational relevance.
Mechanism of Action: The PPARδ Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that form heterodimers with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. The PPARδ signaling pathway is integral to various metabolic processes.
Comparative Preclinical Efficacy
A direct quantitative comparison of the preclinical efficacy of this compound with other PPARδ agonists is challenging due to the limited publicly available preclinical data for this compound in the areas of dyslipidemia and fibrosis. However, based on the known mechanism of action of PPARδ agonists and the available data for comparator molecules like Seladelpar and Elafibranor, we can infer the expected therapeutic profile.
In Vitro Potency and Selectivity
The initial assessment of a drug candidate's potential involves determining its potency and selectivity in in vitro assays. A common method is the PPAR transactivation assay, which measures the ability of a compound to activate the receptor and drive the expression of a reporter gene.
Table 1: In Vitro Potency of PPAR Agonists
| Compound | Target | Assay Type | EC50 (nM) | Selectivity vs PPARα/γ | Reference |
| This compound | PPARδ | PPAR Transactivation | Data not available | Data not available | |
| Seladelpar | PPARδ | PPAR Transactivation | ~2 | High | [2] |
| Elafibranor | PPARα/δ | PPAR Transactivation | PPARα: ~40, PPARδ: ~200 | Dual Agonist | [3] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Preclinical Models of Dyslipidemia
Animal models are crucial for evaluating the in vivo efficacy of drug candidates on lipid profiles. High-fat diet (HFD)-induced obese mouse models are commonly used to mimic human dyslipidemia.
Table 2: Effects of PPAR Agonists on Lipid Profiles in Preclinical Models
| Compound | Animal Model | Key Findings | Reference |
| This compound | Data not available | Data not available | |
| Seladelpar | Diet-induced obese mice | Data on specific lipid changes not detailed in available abstracts. | |
| Elafibranor | HFD-fed mice | Reduced plasma triglycerides and cholesterol. | [3] |
Preclinical Models of Fibrosis
The anti-fibrotic potential of PPARδ agonists is a key area of investigation. Rodent models of liver fibrosis, such as those induced by carbon tetrachloride (CCl4), are standard for preclinical assessment.
Table 3: Effects of PPAR Agonists on Fibrosis in Preclinical Models
| Compound | Animal Model | Key Findings | Reference |
| This compound | Data not available | Data not available | |
| Seladelpar | CCl4-induced liver fibrosis mice | Reduced liver collagen content and expression of fibrotic markers. | [4] |
| Elafibranor | CCl4-induced liver fibrosis mice | Attenuated hepatic steatosis, apoptosis, and fibrosis. |
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in the assessment of PPARδ agonists.
PPAR Transactivation Assay
This in vitro assay is used to determine the potency and selectivity of a compound for a specific PPAR isoform.
Protocol:
-
Cell Culture: Human embryonic kidney 293T (HEK293T) cells are cultured in appropriate media.
-
Transfection: Cells are transiently transfected with a plasmid encoding the PPARδ ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.
-
Compound Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., this compound, Seladelpar) for 24 hours.
-
Luciferase Assay: After treatment, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The data is normalized to a control (e.g., vehicle-treated cells) and plotted against the compound concentration to determine the EC50 value.
High-Fat Diet (HFD)-Induced Dyslipidemia Mouse Model
This in vivo model is used to evaluate the effect of a compound on lipid metabolism.
Protocol:
-
Animals: Male C57BL/6 mice are commonly used.
-
Diet: Mice are fed a high-fat diet (e.g., 60% of calories from fat) for a period of 8 to 16 weeks to induce obesity and dyslipidemia.
-
Treatment: Following the induction period, mice are randomized into treatment groups and receive the test compound or vehicle daily via oral gavage for a specified duration.
-
Sample Collection and Analysis: At the end of the treatment period, blood samples are collected to measure serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Mouse Model
This in vivo model is used to assess the anti-fibrotic efficacy of a compound.
Protocol:
-
Animals: Male C57BL/6 mice are typically used.
-
Induction: Liver fibrosis is induced by intraperitoneal injection of CCl4 (diluted in a vehicle like corn oil) twice weekly for 4 to 8 weeks.
-
Treatment: During the fibrosis induction period, or after fibrosis has been established, mice are treated with the test compound or vehicle.
-
Assessment of Fibrosis: At the end of the study, livers are harvested for histological analysis (e.g., Sirius Red staining for collagen), measurement of hydroxyproline content (a marker of collagen), and analysis of gene expression of fibrotic markers (e.g., α-SMA, Col1a1).
Translational Relevance and Future Directions
The preclinical data for PPARδ agonists, particularly Seladelpar and Elafibranor, demonstrate promising effects on lipid metabolism and fibrosis in relevant animal models. These findings provide a strong rationale for their clinical development in metabolic and fibrotic diseases.
For this compound, while it is identified as a PPARδ agonist, the lack of publicly available preclinical data in the context of dyslipidemia and fibrosis makes a direct comparison and a thorough assessment of its translational relevance for these indications challenging. The primary research focus for this compound appears to be in neuroparalytic keratopathy.
To fully evaluate the translational potential of this compound for metabolic and fibrotic diseases, further preclinical studies are warranted. These studies should aim to:
-
Generate robust quantitative data on the efficacy of this compound in well-established animal models of dyslipidemia and liver fibrosis.
-
Directly compare the potency and efficacy of this compound with other PPARδ agonists like Seladelpar under standardized experimental conditions.
-
Investigate the broader pharmacological profile of this compound to understand its effects on other metabolic parameters and potential off-target activities.
By addressing these knowledge gaps, the scientific and drug development community can better ascertain the therapeutic potential of this compound and its position within the landscape of emerging treatments for metabolic and fibrotic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [scholarship.miami.edu]
- 4. Seladelpar combined with complementary therapies improves fibrosis, inflammation, and liver injury in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Fonadelpar: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Fonadelpar are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, a comprehensive disposal plan can be formulated by combining its known chemical properties with established guidelines for hazardous waste management in a research setting.
This compound is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1] Due to its biological activity and the fact that it is an investigational drug, all waste containing this compound should be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is the first step toward safe disposal. The following table summarizes the key chemical and physical data for this compound.
| Property | Value |
| Molecular Formula | C25H23F3N2O4S[2] |
| Molecular Weight | 504.5 g/mol [2] |
| IUPAC Name | 2-[[5-methyl-3-[2-[4-propan-2-yl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]ethyl]-1,2-benzoxazol-6-yl]oxy]acetic acid[2] |
| CAS Number | 515138-06-4[2] |
Experimental Protocols for Safe Disposal
The following protocols provide a step-by-step guide for the proper disposal of this compound waste in a laboratory environment. These procedures are based on general best practices for hazardous chemical waste and should be adapted to comply with your institution's specific policies.
Waste Identification and Segregation
Proper segregation of waste streams is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Includes unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab materials (e.g., weigh boats, centrifuge tubes, pipette tips) that have come into direct contact with the compound.
-
Solid waste should be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Consists of solutions containing this compound, including stock solutions, experimental media, and the first rinse of any contaminated glassware.
-
Liquid waste should be collected in a compatible, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS department.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.
-
Waste Container Management
Proper management of waste containers is essential for laboratory safety.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Container Integrity: Use containers that are in good condition and compatible with the waste being collected. Ensure that lids are securely fastened when not in use.
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general traffic and have secondary containment to capture any potential leaks.
Disposal Procedure
The final disposal of this compound waste must be handled by a licensed hazardous waste management company.
-
Contact EHS: Once your waste container is full or you have concluded your experiments with this compound, contact your institution's EHS department to arrange for a waste pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies. This creates a "cradle-to-grave" record of the waste.
-
Incineration: For many investigational drugs and research chemicals, incineration is the preferred method of disposal to ensure complete destruction of the active compound. Your EHS department will coordinate this with their contracted waste vendor.
Never dispose of this compound or its containers in the regular trash or down the drain.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the key decision points and processes.
Caption: Workflow for the proper disposal of this compound waste.
Signaling Pathway Context: PPARδ Activation
Understanding the mechanism of action of this compound as a PPARδ agonist provides context for its biological potency and the importance of its proper disposal. The following diagram illustrates a simplified signaling pathway of PPARδ activation.
Caption: Simplified signaling pathway of this compound as a PPARδ agonist.
References
Personal protective equipment for handling Fonadelpar
Essential Safety and Handling Protocol: Fonadelpar
Disclaimer: This document provides essential safety and logistical information for handling the potent investigational compound this compound. No official Safety Data Sheet (SDS) for this compound was publicly available at the time of writing. Therefore, the following guidance is based on established best practices for handling potent pharmaceutical compounds (PPCs) and should be supplemented by a compound-specific risk assessment before any handling occurs.[1]
Immediate Safety Recommendations
This compound is a potent, selective peroxisome proliferator-activated receptor δ (PPARδ) agonist.[2][3] Due to its potency, it must be handled with stringent controls to prevent personnel exposure and environmental contamination. Engineering controls should be the primary method of containment, with Personal Protective Equipment (PPE) serving as a critical secondary barrier.[4]
Engineering Controls
All operations involving this compound powder, such as weighing, aliquoting, and dissolution, must be conducted within a certified containment system.
| Control Tier | Equipment | Specifications |
| Primary Containment | Restricted Access Barrier System (RABS) or Glovebox Isolator | Provides the highest level of operator protection. Recommended for all powder handling operations.[5] |
| Secondary Containment | Ventilated Laminar Flow Enclosure or Chemical Fume Hood | For handling of dilute solutions (<1 mg/mL). Must have certified single-pass airflow and HEPA filtration on exhaust. |
| Facility Design | Negative Pressure Rooms | The handling laboratory should be maintained under negative air pressure relative to adjacent areas to prevent contaminant escape. |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory for all personnel handling this compound. Donning and doffing procedures must be strictly followed to prevent cross-contamination.
PPE Requirements for Handling this compound Powder
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Mandatory. Use with a full facepiece or hood and P100/FFP3 particulate filters. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer pair every 30 minutes or immediately upon contamination. |
| Body Protection | Disposable Coveralls | Microporous film (MPF) or Tyvek coveralls with elasticated cuffs and hood. |
| Eye Protection | Chemical Splash Goggles | Must be worn under the PAPR face shield to ensure a complete seal around the eyes. |
| Foot Protection | Disposable Shoe Covers | Worn over dedicated laboratory footwear and removed upon exiting the controlled area. |
Procedural Guidance and Experimental Protocols
Step-by-Step Handling Workflow
This protocol outlines the essential steps for safely preparing a stock solution of this compound from a solid powder.
-
Preparation: Assemble all necessary equipment (spatulas, vials, solvent, vortexer) and pre-label all containers. Prepare sealed waste containers for all anticipated waste streams.
-
PPE Donning: Don all required PPE in the correct sequence within the designated anteroom.
-
Containment Entry: Transfer all required materials into the primary containment unit (e.g., glovebox isolator) before commencing work.
-
Weighing and Transfer: Perform all weighing and powder transfers within the containment unit. Use techniques that minimize dust generation.
-
Solubilization: Add solvent to the vessel containing the powder. Seal the vessel securely before removing it from the primary containment for vortexing or sonication.
-
Surface Decontamination: Thoroughly decontaminate all surfaces and equipment inside the containment unit using a validated cleaning agent.
-
Waste Segregation: Securely seal all waste inside the containment unit before removal for disposal.
-
PPE Doffing: Remove PPE in the designated doffing area, taking extreme care to avoid self-contamination.
Spill, Decontamination, and Disposal Plan
Spill Management
In the event of a spill, immediately evacuate non-essential personnel and alert the area supervisor. Use a pre-assembled spill kit appropriate for potent chemical compounds. All materials used for cleanup must be disposed of as hazardous waste.
Decontamination Protocol
All non-disposable equipment and surfaces must be decontaminated after use. The industry-accepted standard is to clean surfaces to a level below 1/1000th of the compound's daily dose to prevent cross-contamination. A validated cleaning procedure should be developed and implemented.
Waste Disposal Plan
The disposal of investigational products must adhere to strict regulatory guidelines to ensure safety and environmental protection.
-
Segregation: All waste streams (solid PPE, liquid waste, sharps, contaminated materials) must be segregated into clearly labeled, dedicated hazardous waste containers.
-
Containment: Containers must be sealed before removal from the handling area. For this compound, a rigid, screw-top hazardous waste container is recommended.
-
Destruction: All this compound waste must be destroyed via high-temperature incineration at an EPA-permitted facility. Do not dispose of via standard laboratory trash or sewer systems.
-
Documentation: A certificate of destruction must be obtained from the disposal vendor and retained for regulatory compliance.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
